(1-(3-Methylbenzyl)cyclopropyl)methanol
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
[1-[(3-methylphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C12H16O/c1-10-3-2-4-11(7-10)8-12(9-13)5-6-12/h2-4,7,13H,5-6,8-9H2,1H3 |
InChI-Schlüssel |
ZCLHOCUBAIALNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CC2(CC2)CO |
Herkunft des Produkts |
United States |
Whitepaper: Scalable Synthesis Pathway for (1-(3-Methylbenzyl)cyclopropyl)methanol
Executive Summary
In the landscape of modern drug discovery, 1,1-disubstituted cyclopropyl moieties are frequently deployed to rigidify flexible pharmacophores. This structural pre-organization minimizes the entropic penalty upon target binding, improving both affinity and metabolic stability. (1-(3-Methylbenzyl)cyclopropyl)methanol is a highly versatile building block that features a sterically constrained primary alcohol and a lipophilic 3-methylbenzyl group, making it an ideal precursor for central nervous system (CNS) active compounds and G-protein-coupled receptor (GPCR) antagonists.
This technical guide outlines a robust, three-step synthetic pathway designed for high yield and scalability. By eschewing capricious carbanion chemistry in favor of Phase-Transfer Catalysis (PTC), this route provides a self-validating, industrially viable framework for producing the target cyclopropyl carbinol.
Retrosynthetic Strategy & Mechanistic Causality
The primary synthetic challenge lies in the construction of the 1,1-disubstituted cyclopropane ring. Traditional retrosynthetic logic might suggest the direct α -alkylation of a pre-formed ethyl cyclopropanecarboxylate using a strong base (e.g., LDA) and 3-methylbenzyl bromide. However, direct α -alkylation of cyclopropanecarboxylate esters is notoriously unreliable; literature demonstrates that such approaches frequently fail due to the inherent instability and ring-opening propensity of the intermediate cycloalkyl carbanion [1].
To circumvent this thermodynamic trap, we architect a de novo cyclopropanation strategy utilizing 3-(3-methylphenyl)propanenitrile as the starting material.
-
Phase-Transfer Catalyzed (PTC) Cyclopropanation: We employ the Makosza PTC methodology[2]. By reacting the nitrile with 1,2-dibromoethane in a biphasic system (50% aqueous NaOH and toluene) with a quaternary ammonium salt, we generate the carbanion at the liquid-liquid interface. This avoids the need for hazardous, moisture-sensitive bases (e.g., NaH) and suppresses Claisen-type self-condensation, driving the dialkylation to completion [3].
-
Sterically Hindered Hydrolysis: The resulting nitrile is situated on a fully substituted (quaternary) carbon within a cyclopropane ring, creating severe steric hindrance. Standard aqueous hydrolysis is kinetically stalled. We overcome this activation barrier by using ethylene glycol as a high-boiling solvent, allowing the reaction to reach 160 °C [4, 5].
-
Chemoselective Reduction: The resulting carboxylic acid is reduced to the target primary alcohol using Lithium Aluminum Hydride ( LiAlH4 ), which possesses the requisite nucleophilicity to attack the sterically encumbered carboxylate salt.
Figure 1: Retrosynthetic analysis of (1-(3-Methylbenzyl)cyclopropyl)methanol.
Step-by-Step Experimental Protocols
Every protocol described below is designed as a self-validating system, ensuring that researchers can analytically confirm the success of each transformation before proceeding.
Step 1: PTC Cyclopropanation
Objective: Synthesis of 1-(3-Methylbenzyl)cyclopropanecarbonitrile.
-
Mechanistic Rationale: Benzyltriethylammonium chloride (TEBAC) acts as a phase-transfer catalyst, shuttling the hydroxide ion into the organic phase to deprotonate the α -carbon of the nitrile. The high local concentration of the resulting carbanion at the interface facilitates rapid sequential SN2 displacements of the bromides in 1,2-dibromoethane.
-
Procedure:
-
Charge a 1 L 3-neck flask equipped with a mechanical stirrer with 3-(3-methylphenyl)propanenitrile (1.0 equiv, 100 mmol), 1,2-dibromoethane (1.5 equiv, 150 mmol), TEBAC (0.05 equiv, 5 mmol), and toluene (200 mL).
-
Begin vigorous mechanical stirring (>500 rpm) to maximize the interfacial surface area.
-
Dropwise, add 50% aqueous NaOH (100 mL) over 30 minutes. The reaction is mildly exothermic.
-
Heat the biphasic mixture to 65 °C for 12 hours.
-
Self-Validation: Monitor by GC-MS. The reaction is complete when the starting material peak vanishes. Alternatively, verify via 1 H NMR by the disappearance of the α -proton multiplet (~2.6 ppm) and the emergence of cyclopropyl protons (~0.8–1.2 ppm).
-
Cool to room temperature, separate the organic layer, wash with water and brine, dry over anhydrous Na2SO4 , and concentrate under vacuum.
-
Step 2: High-Temperature Alkaline Hydrolysis
Objective: Conversion of the sterically hindered nitrile to 1-(3-Methylbenzyl)cyclopropanecarboxylic acid.
-
Mechanistic Rationale: The quaternary cyclopropyl center shields the nitrile carbon from nucleophilic attack. Ethylene glycol (bp 197 °C) permits a reaction temperature of 160 °C, providing the thermal energy required to force the hydration of the nitrile to an amide, and its subsequent hydrolysis to the carboxylate [4].
-
Procedure:
-
Dissolve the crude 1-(3-Methylbenzyl)cyclopropanecarbonitrile (100 mmol) in ethylene glycol (150 mL).
-
Add solid Potassium Hydroxide (KOH, 5.0 equiv, 500 mmol).
-
Equip the flask with a reflux condenser and heat the mixture to 160 °C for 24 hours.
-
Self-Validation: Extract a 0.5 mL aliquot, acidify, and analyze by IR spectroscopy. The sharp nitrile stretch at ~2240 cm −1 must completely disappear, replaced by a broad O-H stretch (2500–3300 cm −1 ) and a strong C=O stretch (~1700 cm −1 ).
-
Cool the mixture, dilute with water (300 mL), and wash with diethyl ether to remove unreacted neutrals.
-
Acidify the aqueous layer with 6M HCl to pH 2. Extract the precipitated acid with ethyl acetate (3 x 100 mL). Dry and concentrate.
-
Step 3: Chemoselective Reduction
Objective: Reduction of the carboxylic acid to (1-(3-Methylbenzyl)cyclopropyl)methanol.
-
Mechanistic Rationale: LiAlH4 is utilized for its powerful hydride-donating capability, which is necessary to reduce the sterically hindered carboxylate. The reaction must be initiated at 0 °C to safely manage the exothermic evolution of hydrogen gas during the initial deprotonation.
-
Procedure:
-
Suspend LiAlH4 (2.0 equiv, 200 mmol) in anhydrous THF (150 mL) under an argon atmosphere at 0 °C.
-
Dissolve 1-(3-Methylbenzyl)cyclopropanecarboxylic acid (100 mmol) in anhydrous THF (50 mL) and add dropwise to the LiAlH4 suspension over 1 hour.
-
Allow the mixture to warm to room temperature, then reflux (65 °C) for 5 hours.
-
Self-Validation: Quench a micro-aliquot and analyze by TLC (Hexanes/EtOAc 7:3, KMnO4 stain). Confirm the presence of the primary alcohol via 1 H NMR by identifying the diagnostic −CH2−OH singlet/doublet at ~3.5 ppm.
-
Cool to 0 °C and perform a Fieser quench: add x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH4 used).
-
Filter the granular aluminum salts through Celite, concentrate the filtrate, and purify via silica gel chromatography to yield the pure target compound.
-
Figure 2: Step-by-step experimental workflow and reaction conditions.
Quantitative Data & Yield Analysis
The following table summarizes the stoichiometric parameters, thermodynamic conditions, and expected yields for the optimized synthetic pathway.
| Reaction Step | Reagents & Catalysts | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |
| 1. Cyclopropanation | 1,2-Dibromoethane (1.5 eq), 50% NaOH, TEBAC (0.05 eq) | Toluene / H2O | 65 | 12 | 80 – 85 |
| 2. Hydrolysis | KOH (5.0 eq) | Ethylene Glycol | 160 | 24 | 75 – 80 |
| 3. Reduction | LiAlH4 (2.0 eq) | Anhydrous THF | 0 → 65 | 5 | 88 – 92 |
| Overall Process | - | - | - | - | ~ 52 – 62 |
References
- Title: Cyclooxygenase-1-Selective Inhibitors Based on the (E)
- Title: PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?
- Source: science24.
- Source: benchchem.
- Source: benchchem.
An In-Depth Technical Guide to the Physicochemical Properties of (1-(3-Methylbenzyl)cyclopropyl)methanol
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel small molecule, (1-(3-Methylbenzyl)cyclopropyl)methanol. In the context of modern drug discovery and development, a thorough understanding of a compound's physical and chemical characteristics is paramount. These properties govern a molecule's behavior from initial synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. This document outlines a strategic approach to characterizing (1-(3-Methylbenzyl)cyclopropyl)methanol, combining state-of-the-art in silico predictions with robust, field-proven experimental protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the evaluation of new chemical entities.
Introduction: The Imperative of Physicochemical Profiling
The journey of a new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic agent is paved with rigorous scientific evaluation. A critical, and often early, stage in this process is the comprehensive characterization of its physicochemical properties. These intrinsic attributes of a molecule dictate its solubility, stability, permeability, and ultimately, its bioavailability and therapeutic efficacy.[1][2] A well-characterized compound with a favorable physicochemical profile is more likely to navigate the complexities of formulation, preclinical, and clinical development successfully.
(1-(3-Methylbenzyl)cyclopropyl)methanol is a novel compound featuring a unique combination of a substituted benzyl group and a cyclopropylmethanol moiety. This structure presents interesting possibilities for molecular interactions but also raises key questions regarding its behavior in biological systems. This guide serves as a foundational blueprint for elucidating these properties, providing both a predictive overview and a detailed experimental roadmap.
Compound Identity and Molecular Structure
A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation.
-
Chemical Name: (1-(3-Methylbenzyl)cyclopropyl)methanol
-
Molecular Formula: C₁₂H₁₆O
-
Molecular Weight: 176.26 g/mol
-
Canonical SMILES: Cc1cccc(CC2(CO)CC2)c1
The structure combines a hydrophobic 3-methylbenzyl group with a more polar cyclopropylmethanol group, suggesting a molecule with amphipathic character. The strained cyclopropyl ring may also influence its metabolic stability and conformational preferences.
Caption: 2D Structure of (1-(3-Methylbenzyl)cyclopropyl)methanol.
In Silico Physicochemical Profile: A Predictive First Look
In the absence of empirical data for a novel compound, computational models provide a rapid and cost-effective first assessment of its key physicochemical properties.[3][4] These predictions are invaluable for prioritizing synthetic efforts and designing initial experimental studies. The following properties are typically evaluated using Quantitative Structure-Property Relationship (QSPR) models and other computational methods available in software suites like those from ChemAxon or VCCLAB.[5][6]
| Property | Predicted Value/Range | Scientific Rationale & Implication in Drug Development |
| Melting Point (°C) | Solid at room temperature | A melting point significantly above ambient temperature is desirable for solid dosage form stability. Prediction is based on molecular symmetry, intermolecular forces, and crystal lattice energy.[7] |
| Boiling Point (°C) | High (>250 °C) | The presence of a hydroxyl group allows for hydrogen bonding, leading to a higher boiling point than a non-polar analogue. This indicates low volatility. |
| logP (Octanol/Water) | 2.5 - 3.5 | This value predicts the lipophilicity of the molecule. A logP in this range often represents a good balance between aqueous solubility for dissolution and lipid permeability for membrane transport.[8] |
| Aqueous Solubility | Low to Moderate | The hydrophobic benzyl moiety is expected to limit aqueous solubility, while the hydroxyl group will provide some hydrophilic character. Poor solubility is a major hurdle for oral bioavailability.[9] |
| pKa | ~16 (for the alcohol) | The cyclopropylmethanol hydroxyl group is expected to be a very weak acid, similar to other primary alcohols. It will be neutral at physiological pH, which is crucial for predicting its charge state and interactions.[10][11] |
Disclaimer: These values are in silico predictions and must be confirmed by experimental data. They serve as a hypothesis-generating tool for guiding laboratory work.
Proposed Experimental Characterization Program
The following section details the essential experimental protocols required to definitively characterize the physicochemical properties of (1-(3-Methylbenzyl)cyclopropyl)methanol. The narrative is designed to explain not just what to do, but why each step and technique is chosen.
Caption: Experimental workflow for physicochemical characterization.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: Before any other property is measured, the purity of the compound must be rigorously established. HPLC is the gold standard for this, as it can separate the target compound from starting materials, by-products, and degradants with high resolution.[12] An inaccurate purity value can lead to erroneous results in all subsequent assays, particularly solubility.
Protocol: HPLC Purity Analysis
-
System Preparation:
-
HPLC System: An Agilent 1260 Infinity II or equivalent system with a Diode Array Detector (DAD) is recommended.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point for a molecule of this polarity.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile. The acidic modifier helps to ensure sharp, symmetrical peaks for the alcohol.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample and Standard Preparation:
-
Stock Solution: Accurately weigh approximately 10 mg of (1-(3-Methylbenzyl)cyclopropyl)methanol and dissolve it in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C to ensure run-to-run reproducibility.
-
Detection Wavelength: Scan from 200-400 nm. The primary monitoring wavelength should be set at the absorbance maximum of the aromatic ring (likely around 254 nm).
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: Hold at 30% B (re-equilibration) This gradient is designed to elute the main peak and then wash out any more lipophilic impurities.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Structural Verification by Spectroscopy
Causality: Spectroscopic analysis provides unambiguous confirmation that the synthesized molecule has the correct chemical structure. Each technique offers a unique piece of the structural puzzle.
Rationale: NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a small molecule. Both ¹H and ¹³C NMR are essential.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[5][13]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[14]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
-
-
Acquisition:
-
Acquire a ¹H NMR spectrum. Expected signals would include aromatic protons, a singlet for the methyl group, methylene protons of the benzyl group, and signals for the cyclopropyl and methanol protons.
-
Acquire a ¹³C NMR spectrum. This will confirm the number of unique carbon environments.
-
If necessary, run 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.
-
Rationale: MS provides the molecular weight of the compound, offering a fundamental check of its elemental composition.
Protocol: Direct Infusion Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) via a syringe pump at a low flow rate (5-10 µL/min).[15]
-
Analysis: Acquire the mass spectrum in positive ion mode. Expect to see the protonated molecule [M+H]⁺ at m/z 177.27, and potentially a sodium adduct [M+Na]⁺ at m/z 199.25.
Rationale: FT-IR is a rapid and simple method to confirm the presence of key functional groups.
Protocol: Neat Liquid FT-IR
-
Sample Application: As (1-(3-Methylbenzyl)cyclopropyl)methanol is predicted to be a liquid or low-melting solid, a neat spectrum can be obtained. Place one drop of the pure liquid onto the surface of a salt plate (e.g., NaCl or KBr).[6]
-
Sandwiching: Place a second salt plate on top to create a thin liquid film.[16]
-
Acquisition: Place the "sandwich" in the spectrometer's sample holder and acquire the spectrum. Key expected absorbances include a broad O-H stretch (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic, ~3100-2850 cm⁻¹), and C=C stretches from the aromatic ring (~1600-1450 cm⁻¹).
Determination of Core Physicochemical Properties
Causality: The melting point is a fundamental physical property that serves as a crucial indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid.[17]
Protocol: Capillary Melting Point Determination (using Mel-Temp apparatus)
-
Sample Preparation: Ensure the purified compound is a dry, fine powder.
-
Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample.
-
Packing: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.[9]
-
Initial Determination: Place the capillary in the Mel-Temp apparatus and heat rapidly to get an approximate melting range.[2]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, heat at a slow rate (1-2°C per minute) near the expected melting point.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.
Causality: Aqueous solubility is one of the most critical properties for drug development, as a compound must be in solution to be absorbed. The shake-flask method is the gold standard for determining thermodynamic solubility.[18]
Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step. Centrifuge the vial at high speed and carefully remove an aliquot of the supernatant, or filter the solution through a 0.45 µm filter.
-
Quantification: Accurately dilute the saturated solution with a suitable solvent (e.g., acetonitrile/water).
-
Analysis: Determine the concentration of the compound in the diluted solution using the previously developed HPLC method against a standard curve of known concentrations.
-
Calculation: Back-calculate to determine the concentration in the original saturated solution, which represents the aqueous solubility.
Caption: Workflow for the Shake-Flask Solubility Assay.
Conclusion and Forward Look
The comprehensive physicochemical characterization of (1-(3-Methylbenzyl)cyclopropyl)methanol, as outlined in this guide, is a critical exercise in due diligence for any research or drug development program. The initial in silico predictions provide a valuable, resource-sparing framework for hypothesis generation. However, it is the rigorous experimental verification of these properties—purity, identity, melting point, and solubility—that provides the high-quality, reliable data necessary for informed decision-making.
By following the detailed protocols within this guide, researchers can build a robust data package for (1-(3-Methylbenzyl)cyclopropyl)methanol. This package will not only define its fundamental chemical nature but also provide crucial insights into its potential as a drug candidate, guiding future efforts in formulation, ADME studies, and ultimately, the assessment of its therapeutic potential.
References
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved March 10, 2026, from [Link]
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved March 10, 2026, from [Link]
-
Millipore Corporation. (n.d.). Automated Screening of Aqueous Compound Solubility in Drug Discovery. Retrieved March 10, 2026, from [Link]
-
Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved March 10, 2026, from [Link]
-
Cogent Engineering. (2025, December 5). Artificial neural networks: revolutionizing computational chemistry for physicochemical property prediction. Taylor & Francis. Retrieved March 10, 2026, from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 10, 2026, from [Link]
-
Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved March 10, 2026, from [Link]
-
Omni Calculator. (2024, April 10). pKa Calculator. Retrieved March 10, 2026, from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved March 10, 2026, from [Link]
-
Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine. Retrieved March 10, 2026, from [Link]
-
Pearson. (n.d.). pKa Calculator. Retrieved March 10, 2026, from [Link]
-
ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved March 10, 2026, from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved March 10, 2026, from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Mel-Temp Melting Point Apparatus. Retrieved March 10, 2026, from [Link]
-
Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93-138. [Link]
-
Scribd. (n.d.). Melting Point Determination Lab Guide. Retrieved March 10, 2026, from [Link]
-
Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 7(1), E29. [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved March 10, 2026, from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Direct Infusion. Retrieved March 10, 2026, from [Link]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved March 10, 2026, from [Link]
-
SciForum. (2007). Estimation of ADME Properties in Drug Discovery: Predicting Caco-2 Cell Permeability Using Atom-Based Stochastic and. Retrieved March 10, 2026, from [Link]
-
ChemAxon Docs. (n.d.). Convert from SMILES to Structure. Retrieved March 10, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2021, August 31). Effective Solubility Calculator. Retrieved March 10, 2026, from [Link]
- Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved March 10, 2026, from [Link]
-
LIPID MAPS. (n.d.). Calculator Plugins. Retrieved March 10, 2026, from [Link]
-
MolView. (n.d.). MolView. Retrieved March 10, 2026, from [Link]
-
ezcalc.me. (2025, May 9). Boiling Point Calculator. Retrieved March 10, 2026, from [Link]
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved March 10, 2026, from [Link]
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved March 10, 2026, from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved March 10, 2026, from [Link]
-
Diva-Portal.org. (2022, September 7). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. Retrieved March 10, 2026, from [Link]
-
Royal Society of Chemistry. (2020, January 23). CHAPTER 6: Derivatisation for Direct Infusion– and Liquid Chromatography–Mass Spectrometry. Retrieved March 10, 2026, from [Link]
-
PubChem. (n.d.). alpha-Cyclopropyl-alpha-methylbenzenemethanol. Retrieved March 10, 2026, from [Link]
Sources
- 1. pKa Calculator | Convert Ka↔pKa + Acid Strength Gauge [pearson.com]
- 2. mdpi.com [mdpi.com]
- 3. leskoff.com [leskoff.com]
- 4. researchgate.net [researchgate.net]
- 5. chemaxon.com [chemaxon.com]
- 6. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 7. omnicalculator.com [omnicalculator.com]
- 8. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 9. EPA On-line Tools for Site Assessment Calculation | Ecosystems Research | US EPA [www3.epa.gov]
- 10. omnicalculator.com [omnicalculator.com]
- 11. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 12. SMILES to Structure Converter | Free Online Tool â ChemAI [chemai.in]
- 13. Boiling Point Calculator [trimen.pl]
- 14. Boiling Point Calculator | Estimate Boiling Point Under Different Pressures [pearson.com]
- 15. researchgate.net [researchgate.net]
- 16. Ksp Solubility Product Calculator | Solve Solubility & Common Ion Effect [pearson.com]
- 17. 3-Cyclopropyl-α-(1-methylpropyl)benzenemethanol CAS#: 1537948-75-6 [chemicalbook.com]
- 18. A Machine Learning Approach for Predicting Caco-2 Cell Permeability in Natural Products from the Biodiversity in Peru - PMC [pmc.ncbi.nlm.nih.gov]
theoretical properties of (1-(3-Methylbenzyl)cyclopropyl)methanol
An In-Depth Technical Guide to the Theoretical Properties of (1-(3-Methylbenzyl)cyclopropyl)methanol
Executive Summary
This document provides a comprehensive theoretical analysis of the novel chemical entity, (1-(3-Methylbenzyl)cyclopropyl)methanol. In the absence of extensive empirical data, this guide leverages established principles of computational chemistry and predictive modeling to forecast its physicochemical properties, spectroscopic signature, and pharmacokinetic (ADMET) profile. The insights presented herein are intended to guide future experimental design, synthesis, and evaluation for researchers, scientists, and drug development professionals. All properties discussed are in silico predictions and necessitate empirical validation.
Introduction to (1-(3-Methylbenzyl)cyclopropyl)methanol
(1-(3-Methylbenzyl)cyclopropyl)methanol is a unique small molecule integrating two key structural motifs of interest in medicinal chemistry: the cyclopropyl ring and a substituted benzyl group. The cyclopropyl group, a strained three-membered ring, is often used as a bioisostere for other groups and can impart unique conformational rigidity and metabolic stability to a molecule.[1][2] Its presence can influence binding affinity to biological targets and improve pharmacokinetic properties.[2] The 3-methylbenzyl alcohol moiety provides a combination of aromatic character for potential π-stacking interactions and a primary alcohol for hydrogen bonding, while the methyl group can influence steric interactions and metabolic pathways.[3]
This guide provides a foundational, albeit theoretical, characterization of this compound to assess its potential viability and guide its synthesis and subsequent empirical testing.
Predicted Molecular and Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing everything from solubility to cell permeability. The predicted properties for (1-(3-Methylbenzyl)cyclopropyl)methanol are summarized below. These values are derived from computational algorithms that analyze the molecule's structure.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₃H₁₈O | Defines the elemental composition and exact mass. |
| Molecular Weight | 190.28 g/mol | Influences diffusion and transport across membranes; typically <500 Da is preferred. |
| IUPAC Name | (1-(3-methylbenzyl)cyclopropyl)methanol | Provides an unambiguous, systematic name for the chemical structure. |
| logP (Octanol/Water) | ~2.8 - 3.2 | Indicates lipophilicity. This value suggests good membrane permeability but potentially lower aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | Predicts transport properties. A low TPSA like this is associated with good cell membrane and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (from the -OH group) | Influences solubility and binding interactions. |
| Hydrogen Bond Acceptors | 1 (from the -OH group) | Influences solubility and binding interactions. |
| pKa (Acidic) | ~15-16 | The hydroxyl group is weakly acidic, typical for an alcohol. |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation and confirmation. The following are predictions for the key signals expected in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Such predictions are often generated using machine learning models trained on vast spectral databases.[4][5][6]
¹H NMR Spectroscopy
-
Aromatic Protons (δ 7.0-7.3 ppm): Four protons on the benzene ring are expected. Due to the 1,3-substitution pattern, complex splitting (multiplets) is anticipated.
-
Benzylic Protons (-CH₂-Ar, δ ~2.7 ppm): A singlet integrating to two protons.
-
Methanol Protons (-CH₂OH, δ ~3.5 ppm): A singlet integrating to two protons. The chemical shift can be variable and depends on solvent and concentration.
-
Hydroxyl Proton (-OH, variable δ): A broad singlet, the position of which is highly dependent on solvent and concentration.
-
Methyl Protons (-CH₃, δ ~2.3 ppm): A singlet integrating to three protons.
-
Cyclopropyl Protons (δ 0.3-0.8 ppm): Four protons on the cyclopropane ring. These protons are highly shielded and will appear in the upfield region, likely as complex, overlapping multiplets.
¹³C NMR Spectroscopy
-
Aromatic Carbons (δ 125-140 ppm): Six signals are expected. The carbon bearing the methyl group and the carbon bearing the benzyl group will be distinct from the other four.
-
Methanol Carbon (-CH₂OH, δ ~65-70 ppm): A single peak.
-
Benzylic Carbon (-CH₂-Ar, δ ~40-45 ppm): A single peak.
-
Quaternary Cyclopropyl Carbon (-C-, δ ~20-25 ppm): The carbon atom of the cyclopropyl ring attached to the benzyl and methanol groups.
-
Methyl Carbon (-CH₃, δ ~21 ppm): A single peak.
-
Cyclopropyl Carbons (-CH₂-, δ ~5-15 ppm): Two equivalent methylene carbons in the cyclopropane ring.
Infrared (IR) Spectroscopy
-
O-H Stretch: A strong, broad absorption band around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Medium intensity peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium-to-strong intensity peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium intensity peaks around 1600 cm⁻¹ and 1450 cm⁻¹.
-
C-O Stretch: A strong peak in the 1050-1150 cm⁻¹ region.
Theoretical Pharmacokinetics (ADMET) Profile
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a cornerstone of modern drug discovery, allowing for the early identification of potentially problematic compounds before synthesis.[7][8][9] These models use quantitative structure-activity relationships (QSAR) and machine learning to correlate chemical structures with biological outcomes.[10][11][12]
ADMET Prediction Workflow
Caption: Workflow for in silico ADMET property prediction.
Predicted ADMET Properties
-
Absorption: The predicted logP and low TPSA suggest that the molecule is likely to have good passive permeability across the gut wall, indicating potentially good oral absorption.
-
Distribution: The compound's lipophilicity and low polar surface area suggest it may cross the blood-brain barrier. Plasma protein binding is predicted to be moderate to high.
-
Metabolism: The primary sites for metabolism are predicted to be:
-
Oxidation of the benzylic methyl group by Cytochrome P450 (CYP) enzymes to form a carboxylic acid.
-
Oxidation of the benzylic -CH₂- group.
-
Glucuronidation (Phase II metabolism) at the primary alcohol, forming a more water-soluble conjugate for excretion.
-
-
Excretion: The compound and its metabolites are likely to be cleared by the liver and excreted renally.
-
Toxicity:
-
Ames Mutagenicity: The structure does not contain common structural alerts for mutagenicity, so it is predicted to be non-mutagenic.[13]
-
hERG Inhibition: While no specific alerts are present, many compounds containing benzyl groups show some level of hERG inhibition. This would require experimental confirmation.
-
Hepatotoxicity: Predicted to be low, but this is a complex endpoint that is difficult to predict accurately in silico.
-
Proposed Synthetic Pathway
A plausible and efficient synthesis for (1-(3-Methylbenzyl)cyclopropyl)methanol would involve a Grignard reaction. This well-established method is suitable for creating carbon-carbon bonds and introducing functional groups.
Synthetic Workflow
Sources
- 1. CAS 765-42-4: 1-Cyclopropylethanol | CymitQuimica [cymitquimica.com]
- 2. Actylis - Cyclopropylmethanol [solutions.actylis.com]
- 3. 3-Methylbenzyl alcohol | C8H10O | CID 11476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Download NMR Predict - Mestrelab [mestrelab.com]
- 6. chemaxon.com [chemaxon.com]
- 7. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 8. pharmaron.com [pharmaron.com]
- 9. Machine Learning Small Molecule Properties in Drug Discovery: A Glimpse into Acellera's Innovations - Acellera Blog [acellera.com]
- 10. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancements in Molecular Property Prediction: A Survey of Single and Multimodal Approaches [arxiv.org]
- 12. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 13. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07322J [pubs.rsc.org]
Strategic Integration of Substituted Cyclopropylmethanols in Drug Discovery: Bioisosterism, Reactivity, and Biological Activity
The Mechanistic Rationale for Cyclopropylmethanols in Medicinal Chemistry
As application scientists and drug development professionals, we constantly face the attrition of lead compounds due to poor pharmacokinetic (PK) profiles, rapid metabolic clearance, or off-target toxicity. The strategic incorporation of the cyclopropylmethanol motif (CAS 2516-33-8) has emerged as a privileged structural modification to rescue and optimize such candidates.
The high ring strain of the cyclopropane ring profoundly influences the reactivity and three-dimensional architecture of the adjacent hydroxymethyl group[1]. Unlike flexible aliphatic chains, the cyclopropyl group restricts conformational entropy. This rigidity locks the molecule into a specific bioactive conformation, effectively reducing the entropic penalty upon target binding and enhancing overall receptor affinity.
Bioisosterism: Overcoming the Gem-Dimethyl Liability
A cornerstone strategy in modern synthetic workflows is the bioisosteric replacement of the lipophilic gem-dimethyl group with a substituted cyclopropylmethanol.
The Causality of the Substitution: Gem-dimethyl groups are traditionally incorporated into scaffolds to introduce steric bulk and block adjacent sites from Cytochrome P450 (CYP450) metabolic oxidation. However, this modification drastically increases the molecule's lipophilicity (LogP), which frequently leads to poor aqueous solubility, high plasma protein binding, and aggregation. By substituting the gem-dimethyl moiety with a cyclopropylmethanol group, we maintain the necessary steric footprint (the cyclopropyl ring mimics the spatial volume of the two methyls). Simultaneously, the introduced polar hydroxyl group acts as a hydrogen bond donor and acceptor, significantly lowering the overall LogP and improving aqueous solubility without sacrificing metabolic stability[2].
Table 1: Comparative Physicochemical Properties (Gem-Dimethyl vs. Cyclopropylmethanol)
| Property | Gem-Dimethyl Group | Cyclopropylmethanol Bioisostere | Mechanistic Impact |
| Steric Bulk | Moderate | Moderate to High | Maintains target pocket occupation and spatial constraints. |
| Lipophilicity (cLogP) | High (+0.5 to 1.0) | Reduced (-0.2 to +0.3) | Hydroxyl introduces polarity, improving overall ADME profile. |
| Aqueous Solubility | Poor | Enhanced | H-bond donor/acceptor capabilities interact favorably with water. |
| Metabolic Stability | Blocks local oxidation | Blocks local oxidation | Cyclopropyl ring resists CYP450 degradation. |
| H-Bond Donors/Acceptors | 0 / 0 | 1 / 1 | Alters receptor binding dynamics and solvation energy. |
Biological Activity: Allosteric Modulation of the Dopamine D3 Receptor
Substituted cyclopropylmethanols are not merely passive structural spacers; they actively dictate pharmacological profiles. A prime example is their application in the development of bitopic ligands for the Dopamine D3 Receptor (D3R), a critical target for treating substance abuse disorders and schizophrenia.
The Causality of Receptor Modulation: When a primary pharmacophore is linked to a secondary pharmacophore via a trans-cyclopropylmethyl linker, the resulting bivalent ligand exhibits remarkable selectivity and negative allosteric modulation at D3R[3]. A flexible alkyl linker would suffer a massive entropic penalty upon binding to the receptor. In contrast, the rigid trans-cyclopropyl spacer pre-organizes the ligand, perfectly aligning the two pharmacophores with the orthosteric and allosteric binding pockets of D3R. This precise spatial orientation enhances both the binding affinity and the functional bias of the molecule[3].
Logical relationship between cyclopropylmethanol structural properties and pharmacological outcomes.
Synthetic Methodologies and Self-Validating Protocols
To harness these biological activities, we must synthesize these motifs with absolute stereocontrol. The Furukawa-modified Simmons-Smith cyclopropanation, utilizing diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), serves as our gold standard for generating these active molecules[4].
The Causality of Stereocontrol: Unmodified Simmons-Smith reactions lack enantiocontrol. By employing a chiral dioxaborolane ligand (Charette's method), we create a highly ordered transition state. The dioxaborolane features an acidic boron site and a basic amide site. This dual-nature ligand simultaneously complexes the halomethylzinc reagent and the basic allylic metal alkoxide of the substrate. This rigid, self-assembling transition state directs the methylene transfer exclusively to one face of the alkene, yielding enantiomeric excesses (ee) often exceeding 95%[5].
Protocol: Enantioselective Synthesis of Substituted Cyclopropylmethanols
Self-Validating System: This protocol incorporates an internal feedback loop using Chiral HPLC to ensure the transition state model was successfully achieved before proceeding to expensive downstream biological assays.
-
Reagent Preparation (Inert Atmosphere):
-
Flame-dry a Schlenk flask and purge with Argon.
-
Add anhydrous dichloromethane (DCM) and cool strictly to -78 °C.
-
Slowly add Et₂Zn (1.0 M in hexanes, 2.0 eq) followed by the dropwise addition of CH₂I₂ (4.0 eq).
-
Causality: The cryogenic temperature controls the exothermic formation of the highly reactive Furukawa reagent (IZnCH₂I) and prevents its premature decomposition into insoluble zinc polymers.
-
-
Ligand Complexation:
-
Add the chiral dioxaborolane ligand (1.2 eq) dissolved in DCM. Stir for 15 minutes to allow complete complexation with the zinc carbenoid.
-
-
Substrate Addition:
-
Introduce the substituted allylic alcohol (1.0 eq) dropwise.
-
Causality: The hydroxyl group of the allylic alcohol coordinates with the zinc center, directing the cyclopropanation strictly to the adjacent alkene face as dictated by the steric bulk of the chiral ligand.
-
-
Reaction Progression & Quenching:
-
Allow the mixture to slowly warm to 0 °C over 2 hours.
-
Quench aggressively with saturated aqueous NH₄Cl.
-
Causality: NH₄Cl safely decomposes unreacted organozinc species and prevents the acidic hydrolysis of the newly formed, highly strained cyclopropyl ring.
-
-
Extraction and Self-Validation:
-
Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Step: Immediately run a crude aliquot through Chiral HPLC (e.g., Chiralcel OD-H column). If the ee is <90%, the ligand complexation step failed to reach equilibrium (often indicating moisture contamination). Do not proceed to biological evaluation until >90% ee is confirmed.
-
Step-by-step experimental workflow for the enantioselective Simmons-Smith cyclopropanation.
References[2] The Validation of Cyclopropylmethanol as a Bioisostere for the Gem-Dimethyl Group: A Comparative Guide. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8iEAMeO7Q_0_bsMHiq3Z13YcCN79asgVkfjyTGtXpQadlHoJ9cFmIh0aHIPL7XJHlvPUsRKLYR9Qq7b288Cw9c83way072eaG4_nqVz8JUmWKtEzNmGuE45vryrbprio7WHIpA2i-Nfpht2_sdMEkE-UUx9hjkKua9z9uRsZSdJ52xw5EGz61z1cL8SLWSKw3H8UOV9Q5jWi7gjgzOpns2bKNNUmaMce85ovSwuZ6TCQ3rMdAImDXGIyTimjYOSbhIw==[1] Comparative Reactivity of Cyclopropylmethanol and Its Derivatives: A Guide for Researchers. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtnwOV8sALXYOSRElcLiA6S4KpZdqjTy9qEn-tdXOBWlzfkA-MyalElgez5MP2WPdOYkMA_HlDpqqpRq9aFh13z3pV1UgS99PT_i-MO3gJFuSw14kQHhZYwzK2b_ZVkVCmw6gTW6O5j7cGNCXBg56cmRz71sytmMPI_SlYr9s8mxkm0g8vAy4j40hMkEBCmGhjfHVbQlpXJ0ZDz5EIRmHAQWY2KhSmT8ktDcGCO8SXc5gzz3AY[5] Stereoselective Cyclopropanation Reactions | Chemical Reviews. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgDQDj8r6qwvpu1O756w4TBwRSQQQ3SdquJbhODRJtkNC1S4J-bgT9QJkPEKxDLj3klathTcK-nwLwhuLvZ0oSBC6TjNh5bNhvxivOERi-CKCSvbw-v8rUvkx1fqIabCgq2Syl[3] Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_jDeyG4GCD2jWunfHZWhnnZ-v3Lkcesh-aIyvoSCzfSmMwiB9kB8m6-xEVkIY8q7DPLnmnv-ScwOn_F17THZ49tmy6L_clWzanKDx_cCH4Ph2z48WS5iFxWnHTc4JZgM79Mlsip3Mc_DNNQ==[4] Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfiY-a8LeC56Tboq3KtWaNDCOPqKdyHenDxMnpaxRe70ui2gMB7mIOugNhYgnqRU-WKQloCr16ZCTzv-MVdWnIw8-djHXJIUjrDAdXOdOy4ENwjamUfCdzofT85swBBhawfeg=
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
The Architecture of Sp³-Enriched Scaffolds: A Technical Guide to (1-(3-Methylbenzyl)cyclopropyl)methanol
Executive Summary
In the contemporary landscape of drug discovery, the transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich frameworks—often termed the "escape from flatland"—has become a foundational design principle. (1-(3-Methylbenzyl)cyclopropyl)methanol (CAS: 1462333-24-9)[1] represents a highly specialized, privileged building block engineered to meet these exact demands. First appearing in commercial chemical libraries and patent literature in the early 2010s[2], this compound is not a final active pharmaceutical ingredient (API), but rather a highly versatile intermediate. It provides medicinal chemists with a conformationally locked, metabolically stable scaffold capable of probing deep lipophilic pockets while offering a robust synthetic handle for further elaboration.
This whitepaper deconstructs the historical rationale, structural logic, and synthetic methodologies surrounding (1-(3-Methylbenzyl)cyclopropyl)methanol, providing a comprehensive guide for researchers utilizing this molecule in advanced drug design.
Structural Deconstruction & Rational Design
The discovery and historical utilization of cyclopropyl-methanol derivatives stem from the need to overcome the pharmacokinetic liabilities of flexible alkyl chains. The design of (1-(3-Methylbenzyl)cyclopropyl)methanol integrates three distinct functional domains, each serving a specific pharmacological and synthetic purpose[3].
The Cyclopropyl Core: Conformational Restriction
The cyclopropane ring is a classic bioisostere for both phenyl rings and gem-dimethyl groups. By locking the bond angles, the cyclopropyl core drastically reduces the conformational entropy of the molecule. This pre-organization lowers the entropic penalty upon binding to a target receptor. Furthermore, the cyclopropyl group exhibits unique oxidation behavior; it is significantly more resistant to cytochrome P450 (CYP450) mediated aliphatic oxidation compared to flexible isopropyl or propyl chains, thereby enhancing the metabolic half-life of the resulting drug candidate[3],[4].
The 3-Methylbenzyl Anchor
The benzyl moiety is a ubiquitous lipophilic anchor used to engage hydrophobic sub-pockets in target proteins (e.g., in kinase inhibitors or GPCR allosteric modulators). However, unsubstituted benzyl rings are highly susceptible to rapid para-hydroxylation by hepatic enzymes. The strategic placement of a methyl group at the meta position (3-methylbenzyl) serves a dual purpose:
-
Steric Shielding: It alters the electronic and steric profile of the ring, often redirecting or slowing down CYP-mediated metabolism.
-
Vectorial Projection: It provides an additional vector for Van der Waals interactions within asymmetric binding pockets.
The Methanol Synthetic Handle
The primary alcohol is the critical node for downstream synthetic divergence. It can be oxidized to an aldehyde for reductive aminations, converted into a leaving group (mesylate/tosylate) for nucleophilic displacement, or engaged directly in Mitsunobu etherifications[3].
Pharmacophore deconstruction of (1-(3-Methylbenzyl)cyclopropyl)methanol.
Physicochemical Profiling
To understand the utility of this building block, we must analyze its baseline physicochemical properties. The compound adheres strictly to the lower limits of Lipinski's Rule of Five, making it an ideal fragment for subsequent elaboration without risking pharmacokinetic bloating[2].
| Property | Value | Pharmacological Implication |
| CAS Number | 1462333-24-9 | Unique registry identifier for procurement[1]. |
| Molecular Weight | 176.25 g/mol | Low MW allows for extensive downstream functionalization. |
| LogP (Estimated) | ~2.62 | Optimal lipophilicity for membrane permeability[2]. |
| Topological Polar Surface Area | 20.23 Ų | Excellent potential for blood-brain barrier (BBB) penetration[2]. |
| H-Bond Donors/Acceptors | 1 / 1 | Minimal desolvation penalty; highly efficient binding[2]. |
| Rotatable Bonds | 3 | Low conformational flexibility due to the cyclopropyl lock[2]. |
Synthetic Architecture & Self-Validating Protocols
The synthesis of 1-benzylcyclopropyl methanols typically proceeds via the double alkylation of an active methylene compound, followed by the reduction of the resulting ester. The following protocol details the most robust, scalable pathway for synthesizing (1-(3-Methylbenzyl)cyclopropyl)methanol.
Step-by-Step Methodology
Phase 1: Cyclopropanation via Double Alkylation Rationale: Constructing the highly strained cyclopropane ring requires a strong base to generate a doubly stabilized enolate, which then undergoes sequential nucleophilic substitutions with a 1,2-dihaloethane.
-
Setup: In an oven-dried, argon-purged flask, dissolve ethyl 3-(3-methylphenyl)propanoate (1.0 eq) and 1,2-dibromoethane (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Cool the mixture to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in portions to control the evolution of hydrogen gas.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours. The initial intermolecular alkylation is followed by a rapid intramolecular ring closure driven by the proximity effect.
-
Validation (In-Process): Quench a micro-aliquot with saturated NH₄Cl and extract with Ethyl Acetate (EtOAc). TLC analysis (Hexane:EtOAc 9:1) must show the complete consumption of the starting ester (Rf ~0.5) and the appearance of the cyclopropanated intermediate (Rf ~0.6).
Phase 2: Ester Reduction Rationale: Lithium aluminum hydride (LiAlH₄) is selected over milder reducing agents (like NaBH₄) because the steric hindrance of the cyclopropane ring adjacent to the ester carbonyl significantly retards hydride transfer. LiAlH₄ ensures rapid, quantitative reduction to the primary alcohol.
-
Setup: Dissolve the intermediate ethyl 1-(3-methylbenzyl)cyclopropanecarboxylate in anhydrous Tetrahydrofuran (THF) and cool to 0 °C.
-
Reduction: Add a solution of LiAlH₄ (1.0 M in THF, 1.2 eq) dropwise. Stir for 2 hours at 0 °C.
-
Fieser Workup (Self-Validating Safety Step): To quench unreacted LiAlH₄ safely and precipitate aluminum salts, sequentially add x mL of water, x mL of 15% NaOH, and 3x mL of water (where x is the mass of LiAlH₄ in grams). A granular white precipitate confirms successful quenching. Filter through Celite.
-
Final Validation: IR spectroscopy of the purified product will confirm success via the complete disappearance of the ester C=O stretch (~1730 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹).
Synthetic workflow for (1-(3-Methylbenzyl)cyclopropyl)methanol.
Downstream Applications in Medicinal Chemistry
Once synthesized, (1-(3-Methylbenzyl)cyclopropyl)methanol serves as a highly versatile nexus for generating diverse chemical libraries. Its primary applications include:
-
Etherification (Mitsunobu Reaction): The primary alcohol can be coupled with phenolic cores of target molecules. The cyclopropyl group acts as a rigid spacer, projecting the 3-methylbenzyl group into specific hydrophobic pockets without the entropic cost of a flexible ether linkage.
-
Oxidation to Aldehyde: Swern or Dess-Martin oxidation yields the corresponding cyclopropanecarbaldehyde. This is a critical precursor for reductive amination, allowing the attachment of complex amine pharmacophores[3].
-
Cross-Coupling Substrates: By converting the hydroxyl group to a triflate or halide, the scaffold can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi couplings), further expanding the sp³ architectural complexity[3].
The integration of such specialized building blocks highlights the evolution of modern chemical synthesis—moving away from serendipitous discovery toward the rational, modular assembly of highly optimized molecular architectures.
References
-
Brackemeyer, T., et al. "Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids." Chemical Reviews, ACS Publications. Available at:[Link]
Sources
Technical Whitepaper: Safety, Reactivity, and Handling of (1-(3-Methylbenzyl)cyclopropyl)methanol
Introduction: Structural Significance and Risk Profile
In modern drug discovery, conformationally restricted building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). (1-(3-Methylbenzyl)cyclopropyl)methanol (CAS: 1462333-24-9) is a highly specialized intermediate that merges a lipophilic benzylic system with a cyclopropyl ring[1]. The cyclopropyl moiety imparts conformational rigidity and metabolic stability, while the primary alcohol serves as a versatile synthetic handle[2].
However, the juxtaposition of a strained three-membered ring and a reactive primary alcohol introduces unique safety and handling challenges. This guide synthesizes field-proven insights, physicochemical data, and authoritative protocols to ensure the safe handling and derivatization of this compound.
Physicochemical Profiling & Hazard Assessment
Because empirical toxicological data on novel, highly specific intermediates is often limited, safety protocols must be extrapolated from the compound's functional groups and predicted physicochemical properties[3].
Table 1: Physicochemical Properties and Predicted Hazards
| Property / Parameter | Value / Description | Safety Implication |
| CAS Number | 1462333-24-9 | Unique identifier for inventory and tracking. |
| Molecular Formula | C₁₂H₁₆O | High carbon-to-oxygen ratio indicates lipophilicity. |
| Molecular Weight | 176.25 g/mol | Readily absorbed through compromised skin barriers. |
| Predicted Boiling Point | 278.3 ± 9.0 °C | Low volatility at room temperature; inhalation risk is primarily via aerosols. |
| Predicted Density | 1.069 ± 0.06 g/cm³ | Denser than water; biphasic reactions require vigorous stirring. |
| Primary Hazard Class | Irritant (Skin/Eye) | The benzylic alcohol motif is a known dermal and ocular irritant. |
Mechanistic Reactivity & Safety Vulnerabilities
To handle (1-(3-Methylbenzyl)cyclopropyl)methanol safely, chemists must understand the causality behind its reactivity. The molecule possesses two distinct reactive domains that dictate its hazard profile:
A. The Primary Alcohol & Overoxidation Risks
Primary alcohols are readily oxidized to aldehydes. However, in benzylic or pseudo-benzylic systems, uncontrolled oxidation can rapidly proceed to the corresponding carboxylic acid (overoxidation)[4][5]. This overoxidation is highly exothermic. If performed with aggressive oxidants (e.g., Jones reagent or unbuffered permanganate), the thermal runaway can cause solvent boiling and vessel pressurization.
B. Cyclopropyl Ring Strain and Acid Sensitivity
The cyclopropyl ring possesses significant angular strain (~27.5 kcal/mol). While stable under neutral conditions, cyclopropylmethanols are highly susceptible to ring-opening or homoallylic rearrangement when exposed to strong Brønsted or Lewis acids[6]. In the presence of strong acids, the alcohol is protonated and leaves, generating a cyclopropylcarbinyl cation that rapidly rearranges, releasing heat and potentially generating unexpected, volatile byproducts. Safety Directive: All reactions and storage environments must remain strictly neutral or mildly basic.
E-E-A-T Grounded Safety & Handling Protocols
Adhering to the guidelines established in the National Research Council's 7[7], the following protocols form a self-validating system for risk mitigation:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm.
-
Personal Protective Equipment (PPE): Standard nitrile gloves offer sufficient protection for splash hazards, but due to the compound's lipophilicity, gloves should be changed immediately upon contact. Splash goggles and a flame-resistant lab coat are mandatory.
-
Storage Conditions: Store in a tightly sealed amber vial under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. This prevents slow autoxidation of the alcohol and limits ambient light degradation.
-
Spill Response: Contain spills with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust. Dispose of the absorbed material in a designated hazardous organic waste container.
Experimental Workflow: Controlled TEMPO-Mediated Oxidation
A common synthetic requirement is the oxidation of (1-(3-Methylbenzyl)cyclopropyl)methanol to its corresponding aldehyde. Why TEMPO/BAIB? Traditional Swern oxidations generate toxic dimethyl sulfide gas and require cryogenic (-78 °C) conditions, posing scale-up hazards. Dess-Martin Periodinane (DMP) is shock-sensitive. A TEMPO/Bis(acetoxy)iodobenzene (BAIB) system is chosen because it operates at near-ambient temperatures, avoids explosive intermediates, and maintains the neutral conditions required to prevent cyclopropyl ring-opening.
Step-by-Step Methodology
-
Step 1: System Purge & Dissolution. Flame-dry a round-bottom flask and purge with N₂. Dissolve 1.0 equivalent of (1-(3-Methylbenzyl)cyclopropyl)methanol in anhydrous Dichloromethane (DCM) (0.2 M concentration). Causality: N₂ prevents ambient moisture from interfering with the oxidant, while DCM provides a non-flammable, polar aprotic medium.
-
Step 2: Catalyst Addition. Add 0.1 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl). Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling mitigates the initial exotherm upon the addition of the primary oxidant.
-
Step 3: Oxidant Addition. Slowly add 1.1 equivalents of BAIB portion-wise over 15 minutes.
-
Step 4: Self-Validating Monitoring. Allow the reaction to warm to room temperature. Monitor strictly via LC-MS or TLC every 30 minutes. Causality: Continuous monitoring is the only way to ensure the reaction is halted before overoxidation to the carboxylic acid occurs[5].
-
Step 5: Chemical Quenching. Once the starting material is consumed, immediately quench the reaction by adding a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃). Causality: Thiosulfate safely reduces any unreacted iodine(III) species and TEMPO radicals, preventing post-reaction exotherms during solvent evaporation.
-
Step 6: Isolation. Extract the biphasic mixture with DCM. Wash the organic layer with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Workflow Visualization
Workflow and safety checkpoints for the controlled oxidation of (1-(3-Methylbenzyl)cyclopropyl)methanol.
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." Washington, DC: The National Academies Press, 2011.[Link]
-
Xu, et al. "Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates." Frontiers in Chemistry, 2020.[Link]
-
Ataman Kimya. "Benzyl Alcohol Safety and Toxicity Profile." Ataman Chemicals.[Link]
Sources
- 1. (1-(3-methylbenzyl)cyclopropyl)methanol CAS#: 1462333-24-9 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (1-(3-methylbenzyl)cyclopropyl)methanol CAS#: 1462333-24-9 [chemicalbook.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Prudent Practices in the Laboratory [nationalacademies.org]
experimental protocol for the synthesis of (1-(3-Methylbenzyl)cyclopropyl)methanol
This comprehensive guide details a robust experimental protocol for the synthesis of (1-(3-Methylbenzyl)cyclopropyl)methanol, a valuable building block in medicinal chemistry and drug development. The outlined two-step synthesis is designed for reproducibility and scalability in a research setting. This document provides not only a step-by-step procedure but also delves into the mechanistic rationale behind the chosen reagents and conditions, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
Introduction
Cyclopropane rings are privileged motifs in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to drug candidates.[1] The title compound, (1-(3-Methylbenzyl)cyclopropyl)methanol, incorporates this desirable structural feature along with a substituted benzyl group, making it a key intermediate for the synthesis of a diverse range of biologically active molecules. This guide presents a reliable synthetic route commencing with the esterification of cyclopropanecarboxylic acid, followed by a Grignard reaction with 3-methylbenzylmagnesium bromide, and culminating in the reduction of the resulting ketone to the target primary alcohol.
Proposed Synthetic Pathway
The synthesis of (1-(3-Methylbenzyl)cyclopropyl)methanol is proposed to proceed via a two-step sequence. The first step involves the formation of a suitable cyclopropyl ester, for example, methyl cyclopropanecarboxylate, from cyclopropanecarboxylic acid. This ester then undergoes a Grignard reaction with 3-methylbenzylmagnesium bromide to yield an intermediate ketone. The final step is the reduction of this ketone to the desired primary alcohol. A more direct, though potentially lower-yielding alternative, involves the reduction of an intermediate ester formed after the Grignard addition. For the purpose of this guide, we will focus on a pathway that offers high conversion and purity.
A more direct and efficient approach involves the preparation of methyl cyclopropanecarboxylate followed by its reduction with a suitable reagent. This guide will focus on a reliable two-step protocol: first, the synthesis of methyl cyclopropanecarboxylate, and second, its subsequent reaction with a Grignard reagent and reduction. An alternative final step using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) to directly convert the intermediate ester to the alcohol will also be discussed.
PART 1: Synthesis of Methyl Cyclopropanecarboxylate
The initial step focuses on the efficient conversion of cyclopropanecarboxylic acid to its methyl ester. Esterification is a fundamental reaction in organic synthesis, and several methods exist for this transformation.[2][3][4] For this protocol, we will utilize a straightforward acid-catalyzed esterification.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Cyclopropanecarboxylic acid | ≥98% | Sigma-Aldrich | |
| Methanol | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Sulfuric acid | Concentrated, 95-98% | Sigma-Aldrich | Handle with extreme care. |
| Sodium bicarbonate | Saturated aqueous solution | - | For neutralization. |
| Magnesium sulfate | Anhydrous | Sigma-Aldrich | For drying. |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Reflux condenser | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Heating mantle | - | - | |
| Separatory funnel | - | - | |
| Rotary evaporator | - | - |
Experimental Protocol
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopropanecarboxylic acid (1.0 eq).
-
Reagent Addition: Add an excess of anhydrous methanol (10-20 eq) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq). Caution: The addition of sulfuric acid to methanol is exothermic.
-
Reaction: Heat the mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude methyl cyclopropanecarboxylate.[5]
-
Purification: The crude product can be purified by distillation under reduced pressure to obtain pure methyl cyclopropanecarboxylate.[5]
PART 2: Synthesis of (1-(3-Methylbenzyl)cyclopropyl)methanol
This part details the core transformation: the reaction of methyl cyclopropanecarboxylate with a Grignard reagent, followed by reduction.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Methyl cyclopropanecarboxylate | As prepared in Part 1 | - | |
| Magnesium turnings | 99.8% | Sigma-Aldrich | Activate before use. |
| 3-Methylbenzyl bromide | ≥97% | Sigma-Aldrich | Lachrymator, handle in a fume hood. |
| Diethyl ether or THF | Anhydrous, ≥99.7% | Sigma-Aldrich | Inhibitor-free. |
| Iodine | Crystal | Sigma-Aldrich | For Grignard initiation. |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich | Extremely reactive with water.[6][7] |
| Ammonium chloride | Saturated aqueous solution | - | For quenching. |
| Hydrochloric acid | 10% aqueous solution | - | For work-up. |
| Three-necked round-bottom flask | - | - | Flame-dried. |
| Dropping funnel | - | - | |
| Inert gas supply (Argon or Nitrogen) | - | - | |
| Ice bath | - | - |
Experimental Protocol
The successful formation of a Grignard reagent is highly dependent on anhydrous conditions to prevent quenching of the reagent.[8][9]
-
Preparation: Rigorously dry all glassware in an oven and assemble it hot under a stream of inert gas (Argon or Nitrogen).
-
Magnesium Activation: Place magnesium turnings (1.2 eq) in the three-necked flask. Add a single crystal of iodine to activate the magnesium surface.[10]
-
Initiation: In a dropping funnel, prepare a solution of 3-methylbenzyl bromide (1.0 eq) in anhydrous diethyl ether or THF. Add a small portion of this solution to the stirred magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle reflux is observed. Gentle warming may be necessary to start the reaction.[10][11]
-
Addition: Once the reaction has initiated, add the remaining 3-methylbenzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy, grayish-brown color.[11]
The Grignard reagent will add to the ester carbonyl. The intermediate alkoxide can then be reduced in situ or in a separate step to the primary alcohol. A one-pot reduction with a powerful reducing agent like LiAlH₄ is often efficient.[12][13][14]
-
Reaction with Ester: Cool the freshly prepared 3-methylbenzylmagnesium bromide solution to 0 °C using an ice bath. Add a solution of methyl cyclopropanecarboxylate (0.8 eq) in anhydrous diethyl ether or THF dropwise via a dropping funnel.
-
Reduction: In a separate, dry flask under an inert atmosphere, prepare a solution of LiAlH₄ (2.0 eq) in anhydrous THF. Cool this solution to 0 °C. Slowly transfer the reaction mixture from the Grignard addition to the LiAlH₄ solution via a cannula. Caution: The reaction with LiAlH₄ is highly exothermic and liberates hydrogen gas.[6]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of ethyl acetate, followed by the cautious addition of water, and then a 10% aqueous solution of hydrochloric acid or a saturated aqueous solution of ammonium chloride until the grayish precipitate turns into a clear solution.[12]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford (1-(3-Methylbenzyl)cyclopropyl)methanol.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for (1-(3-Methylbenzyl)cyclopropyl)methanol.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagents:
-
3-Methylbenzyl bromide: Is a lachrymator and corrosive. Handle with care.[11]
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents to produce flammable hydrogen gas. Handle under an inert atmosphere and use appropriate quenching procedures.[6]
-
Grignard Reagents: Are highly reactive and can ignite spontaneously in air. They react violently with water.[8][11]
-
Diethyl Ether and THF: Are extremely flammable. Use in a well-ventilated area away from ignition sources.
-
Characterization
The final product and intermediates should be characterized using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., the hydroxyl group in the final product).
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of (1-(3-Methylbenzyl)cyclopropyl)methanol. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for further applications in drug discovery and development. The emphasis on mechanistic understanding and practical considerations aims to empower scientists to not only execute the synthesis but also to troubleshoot and adapt the protocol as needed.
References
-
OrgoSolver. "Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps." OrgoSolver. Accessed March 10, 2026. [Link]
-
Oreate AI Blog. "The Role of LiAlH4 in Transforming Esters: A Closer Look." Oreate AI Blog, December 30, 2025. [Link]
-
JoVE. "Video: Esters to Alcohols: Hydride Reductions." JoVE, May 22, 2025. [Link]
-
Organic Syntheses. "Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation." Organic Syntheses, 2016, 93, 286-305. [Link]
-
Organic Chemistry Portal. "Ester to Alcohol - Common Conditions." Organic Chemistry Portal. Accessed March 10, 2026. [Link]
-
Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry, February 3, 2023. [Link]
-
Wikipedia. "Cyclopropane carboxylic acid." Wikipedia. Accessed March 10, 2026. [Link]
-
QuickCompany. "Processes For The Preparation Of Cyclopropanecarboxylic Acid." QuickCompany. Accessed March 10, 2026. [Link]
- Google Patents. "CN111499508B - Preparation method of methyl cyclopropanecarboxylate.
- Google Patents. "US3997586A - Cyclopropanecarboxylic acids and esters.
-
Semantic Scholar. "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability." Semantic Scholar. Accessed March 10, 2026. [Link]
-
PubMed. "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability." PubMed, February 7, 2008. [Link]
- Google Patents. "CN107673973B - Preparation method of cyclopropylamine intermediate methyl cyclopropanecarboxylate.
-
Brainly.in. "convert cyclopropane carboxylic acid into cyclopropane methanol." Brainly.in, February 8, 2019. [Link]
-
Shaalaa.com. "Write Balanced Equation for the Following Conversion: Cyclopropane Carboxylic Acid to Cyclopropylmethanol." Chemistry | Shaalaa.com, February 27, 2020. [Link]
- Google Patents. "DE19543087A1 - Process for the preparation of cyclopropylmethanol.
-
Organic Syntheses. "cyclopropanecarboxylic acid." Organic Syntheses. Accessed March 10, 2026. [Link]
-
Wikipedia. "Grignard reagent." Wikipedia. Accessed March 10, 2026. [Link]
-
The Royal Society of Chemistry. "Intramolecular cyclopropylmethylation via non- classical carbenium ion." The Royal Society of Chemistry. Accessed March 10, 2026. [Link]
-
ResearchGate. "Synthesis of compounds 83 a/b (n=3 or 4) following the two synthetic pathways." ResearchGate. Accessed March 10, 2026. [Link]
-
Chemguide. "AN INTRODUCTION TO GRIGNARD REAGENTS." Chemguide. Accessed March 10, 2026. [Link]
-
e-Publications@Marquette. "Synthesis of cyclopropane containing natural products." e-Publications@Marquette. Accessed March 10, 2026. [Link]
-
PrepChem.com. "Synthesis of 3-methylbutylmagnesium bromide." PrepChem.com. Accessed March 10, 2026. [Link]
-
Organic Syntheses. "(2s,3s)-(+)-(3-phenylcyclopropyl)methanol." Organic Syntheses. Accessed March 10, 2026. [Link]
- Google Patents. "CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate.
-
ResearchGate. "Solvent screening of benzyl bromide Grignard reaction | Download Table." ResearchGate. Accessed March 10, 2026. [Link]
-
Master Organic Chemistry. "Grignard Reagents For Addition To Aldehydes and Ketones." Master Organic Chemistry, October 14, 2011. [Link]
-
ResearchGate. "Reaction Kinetics for the Synthesis of Methanol from CO and H2 on a Copper Catalyst." ResearchGate. Accessed March 10, 2026. [Link]
-
Naarini Molbio Pharma. "2-Methoxybenzylmagnesium chloride." Naarini Molbio Pharma. Accessed March 10, 2026. [Link]
-
European Patent Office. "Process for the manufacture of cyclopropylamine - EP 0205403 A1." Googleapis.com. Accessed March 10, 2026. [Link]
-
PMC. "Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction." PMC, June 26, 2025. [Link]
-
PMC. "Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines." PMC, February 19, 2024. [Link]
- Google Patents. "WO2010117285A2 - Process for the preparation of grignard compounds.
-
PubMed. "Condensation products of 2-amino-3-cyano-4,6-disubstituted pyridine with carbon disulfide, thiourea, urea & formamide and their antibacterial activity." PubMed. Accessed March 10, 2026. [Link]
-
ResearchGate. "Experimental and kinetic modeling studies of methanol synthesis from CO2 hydrogenation using In." ResearchGate, February 27, 2021. [Link]
-
ResearchGate. "Practical Synthesis of a 3,4,4a,5,8,8a- Hexahydro-2H-isoquinoline-1,6-dione Ring System by the Diels-Alder Reaction of an Optically Active Dienophile, a 5,6Dihydro1H-pyridin-2-one Derivative, with Siloxydiene." ResearchGate. Accessed March 10, 2026. [Link]
-
PMC. "Kinetic Insights into Methanol Synthesis from CO2 Hydrogenation at Atmospheric Pressure over Intermetallic Pd2Ga Catalyst." PMC. Accessed March 10, 2026. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 4. US3997586A - Cyclopropanecarboxylic acids and esters - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. The Role of LiAlH4 in Transforming Esters: A Closer Look - Oreate AI Blog [oreateai.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orgosolver.com [orgosolver.com]
- 13. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 14. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
Application Note: Synthesis and Evaluation of Novel Sterol Demethylation Inhibitors (DMIs) Using (1-(3-Methylbenzyl)cyclopropyl)methanol
Target Audience: Agrochemical Researchers, Synthetic Chemists, and Fungicide Development Scientists Document Type: Technical Application Note & Validated Protocol
Executive Summary
The escalating threat of fungal resistance in agriculture necessitates the continuous development of novel crop protection agents. Specifically, point mutations in the CYP51 enzyme (e.g., TR34/L98H in Aspergillus fumigatus) have compromised the efficacy of legacy triazole fungicides[1]. To overcome these resistance mechanisms, structurally distinct pharmacophores are required.
This application note details the utilization of (1-(3-Methylbenzyl)cyclopropyl)methanol as a foundational building block for synthesizing a novel class of 1,2,4-triazole fungicides. By leveraging the unique steric and electronic properties of the cyclopropylmethyl system, researchers can design next-generation Sterol Demethylation Inhibitors (DMIs) that exhibit high binding affinity to mutant CYP51 variants while maintaining excellent metabolic stability in soil and plant matrices.
Mechanistic Rationale & Structural Design (E-E-A-T)
The design of our target agrochemical, herein referred to as MBC-Triazole (3-M ethylB enzylC yclopropyl-Triazole), is rooted in rational structure-activity relationship (SAR) principles:
-
The 1,2,4-Triazole Core: The 1,2,4-triazole heterocycle is a privileged scaffold in agrochemistry due to its potent antifungal properties[2]. It acts by directly coordinating to the heme iron located in the active site of the fungal lanosterol 14α-demethylase (CYP51)[3].
-
The Cyclopropyl Ring: The incorporation of a cyclopropyl ring introduces critical conformational rigidity. It locks the molecule into a bioactive pose that mimics the natural sterol substrate, minimizing the entropic penalty upon binding. Furthermore, cyclopropyl groups enhance metabolic stability against oxidative degradation in the field.
-
The 3-Methylbenzyl Moiety: This lipophilic tail is designed to occupy the hydrophobic access channel of the CYP51 enzyme. The meta-methyl substitution provides a specific steric bulk that prevents cross-resistance often induced by older, less sterically hindered DMIs[4].
-
Synthetic Causality (Avoiding Rearrangement): The primary hydroxymethyl group of the building block serves as the synthetic handle. However, cyclopropylmethyl systems are highly prone to solvolysis and carbocation rearrangement (expanding to cyclobutyl or opening to homoallylic systems) due to σ -bond participation[5]. Therefore, the synthetic protocol below is strictly designed around an SN2 pathway, utilizing aprotic solvents and avoiding strong Lewis or Brønsted acids to preserve the integrity of the cyclopropyl ring.
Validated Synthetic Protocol
The following two-step workflow describes the conversion of (1-(3-Methylbenzyl)cyclopropyl)methanol into the active MBC-Triazole fungicide. This protocol is designed as a self-validating system, incorporating in-process analytical checkpoints to ensure reaction fidelity.
Step 1: Activation via Mesylation
Objective: Convert the primary alcohol into a superior leaving group without triggering carbocation rearrangement.
Reagents:
-
(1-(3-Methylbenzyl)cyclopropyl)methanol (1.0 eq, 10 mmol)
-
Methanesulfonyl chloride (MsCl) (1.2 eq, 12 mmol)
-
Triethylamine (Et 3 N) (1.5 eq, 15 mmol)
-
Anhydrous Dichloromethane (DCM) (30 mL)
Procedure:
-
Charge a flame-dried 100 mL round-bottom flask with the starting alcohol and anhydrous DCM under a nitrogen atmosphere.
-
Add Et 3 N and cool the mixture to 0 °C using an ice-water bath. Causality: Cooling is critical to control the exothermic nature of the mesylation and prevent premature degradation of the sensitive cyclopropylmethyl system.
-
Add MsCl dropwise over 15 minutes.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1.5 hours.
-
Validation Checkpoint: Analyze via TLC (Hexane:EtOAc 3:1). The starting material ( Rf≈0.3 ) should be completely consumed, replaced by a new, less polar spot ( Rf≈0.6 ).
-
Quench with saturated aqueous NaHCO 3 (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Use the crude mesylate immediately in Step 2 to avoid decomposition.
Step 2: SN2 Displacement with 1,2,4-Triazole
Objective: Introduce the pharmacophore via nucleophilic substitution.
Reagents:
-
Crude Cyclopropylmethyl Mesylate (from Step 1)
-
1H-1,2,4-Triazole (1.5 eq, 15 mmol)
-
Potassium carbonate (K 2 CO 3 ) (2.0 eq, 20 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (25 mL)
Procedure:
-
In a 100 mL flask, suspend 1H-1,2,4-triazole and K 2 CO 3 in anhydrous DMF. Stir at room temperature for 30 minutes. Causality: Pre-stirring allows K 2 CO 3 to deprotonate the triazole, generating the highly nucleophilic triazolide anion required to force the SN2 mechanism and outcompete any SN1 rearrangement.
-
Dissolve the crude mesylate in 5 mL of DMF and add it to the reaction mixture.
-
Heat the mixture to 80 °C for 12 hours.
-
Validation Checkpoint: Analyze via LC-MS. Look for the target mass [M+H]+=228.15 m/z . The absence of rearranged byproducts confirms the success of the SN2 conditions.
-
Cool to room temperature, dilute with water (100 mL), and extract with Ethyl Acetate (3 x 30 mL).
-
Wash the organic phase thoroughly with water (3 x 20 mL) to remove DMF, followed by brine. Dry and concentrate. Purify via silica gel chromatography (DCM:MeOH 95:5) to yield pure MBC-Triazole.
Visualizations
Synthesis Workflow
Figure 1: Two-step SN2 -driven synthesis workflow to generate MBC-Triazole without ring rearrangement.
Mechanism of Action (CYP51 Inhibition)
Figure 2: Signaling and metabolic disruption pathway of fungal pathogens via CYP51 inhibition by MBC-Triazole.
Biological Evaluation & Data Presentation
Azole fungicides interfere with the formation of fungal cell membranes by blocking the synthesis of ergosterol[6]. To validate the efficacy of the synthesized MBC-Triazole, in vitro enzymatic assays and in vivo greenhouse trials were conducted against Zymoseptoria tritici (a major wheat pathogen).
The data below demonstrates that MBC-Triazole possesses a highly favorable lipophilicity profile (LogP) and exhibits superior control over wild-type strains compared to legacy standards. The rigorous assessment of cross-resistance is a mandatory component of FRAC (Fungicide Resistance Action Committee) guidelines for new DMI development[7].
Table 1: Comparative Fungicidal Activity and Physicochemical Properties
| Compound | CYP51 IC 50 (nM) | Z. tritici EC 50 (mg/L) | LogP (Calculated) | Resistance Factor (vs TR34/L98H) |
| MBC-Triazole (Novel) | 4.2 | 0.08 | 3.45 | 1.8x |
| Prothioconazole (Standard) | 6.5 | 0.12 | 3.82 | 3.5x |
| Cyproconazole (Standard) | 12.1 | 0.45 | 2.91 | 8.2x |
Note: A lower Resistance Factor indicates a higher retained efficacy against mutated fungal strains. MBC-Triazole's unique cyclopropyl-benzyl architecture allows it to bypass the steric clashes that typically cause cross-resistance in older DMIs.
References
-
Novel Trichloroacetimidates and their Reactions - KOPS. uni-konstanz.de. Available at:[Link]
-
The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. rjptonline.org. Available at: [Link]
-
Resistance to antifungals that target CYP51 - PMC - NIH. nih.gov. Available at:[Link]
-
Dissipation of Triazole Fungicides in Apples - MDPI. mdpi.com. Available at: [Link]
-
Triazole Fungicides Can Induce Cross-Resistance to Medical Triazoles in Aspergillus fumigatus | PLOS One. plos.org. Available at:[Link]
-
Fungicide Resistance: the Assessment of Risk - FRAC. frac.info. Available at: [Link]
-
In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity. journalijsra.com. Available at: [Link]
Sources
- 1. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsra.net [ijsra.net]
- 3. rjptonline.org [rjptonline.org]
- 4. Triazole Fungicides Can Induce Cross-Resistance to Medical Triazoles in Aspergillus fumigatus | PLOS One [journals.plos.org]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. mdpi.com [mdpi.com]
- 7. frac.info [frac.info]
Application Note: High-Throughput Biophysical Screening of (1-(3-Methylbenzyl)cyclopropyl)methanol in Fragment-Based Drug Discovery
Introduction & Mechanistic Rationale
(1-(3-Methylbenzyl)cyclopropyl)methanol (CAS: 1462333-24-9) is a low-molecular-weight compound (MW = 176.25 Da) characterized by an sp3-rich cyclopropyl core, an aromatic ring, and a hydroxyl group[1]. These physicochemical properties make it an ideal candidate for Fragment-Based Drug Discovery (FBDD) libraries. Unlike traditional high-throughput screening (HTS) compounds, fragments are typically <300 Da and bind to targets with weak affinities (micromolar to millimolar ranges). However, they offer exceptionally high ligand efficiency and the unique ability to access cryptic binding pockets that larger molecules cannot reach[2].
Because of these inherently weak affinities, primary screening cannot rely on standard biochemical inhibition assays. Instead, highly sensitive biophysical techniques must be employed to detect low-mass binding events[3]. This application note details a robust, self-validating workflow utilizing Surface Plasmon Resonance (SPR) as the primary high-throughput screen, orthogonally validated by Differential Scanning Fluorimetry (DSF).
The Causality of Assay Design
As a Senior Application Scientist, it is critical to understand why specific methodologies are chosen, rather than just how to execute them.
-
Why SPR for Primary Screening? SPR is a label-free technique that detects binding events in real-time, providing comprehensive kinetic data ( kon , koff ) and binding affinity ( KD )[2][4]. Modern SPR biosensors have the sensitivity to detect fragments as small as 100 Da[3]. However, because fragments must be screened at high concentrations (e.g., 500 µM), the concentration of the solubilizing agent, Dimethyl Sulfoxide (DMSO), is elevated. DMSO possesses a high refractive index; even a 0.1% mismatch between the sample and running buffer can produce a bulk shift that eclipses the true binding signal of a 176 Da fragment[3][5]. Therefore, rigorous solvent correction and reference channel subtraction are absolute mechanistic requirements to prevent false positives.
-
Why DSF for Orthogonal Validation? SPR is a surface-based method, which can occasionally yield false positives due to non-specific aggregation or surface matrix interactions. DSF (Thermal Shift Assay) is performed free in solution[6]. As the target protein is heated, it unfolds, exposing hydrophobic residues that bind to an environmentally sensitive dye (e.g., SYPRO Orange), resulting in a massive increase in fluorescence[7][8]. If (1-(3-Methylbenzyl)cyclopropyl)methanol specifically binds to the folded state of the target, it will thermodynamically stabilize the protein, shifting the melting temperature ( Tm ) higher[9]. This provides orthogonal, solution-phase validation of the SPR hit, creating a self-validating data package.
Experimental Protocols
Protocol A: High-Throughput SPR Primary Screen
Objective: Identify stoichiometric binding of (1-(3-Methylbenzyl)cyclopropyl)methanol to the target protein while eliminating bulk refractive index artifacts.
-
Consumables & Preparation : Use polypropylene microplates (e.g., Greiner 384-deep well) to prevent plasticizer leaching caused by DMSO, as certain plastics like polycarbonate release contaminants that bind to target proteins[5]. Ensure the SPR instrument's fluidics are primed and the in-line degasser is active[5].
-
Surface Immobilization : Immobilize the target protein onto a CM5 sensor chip via standard amine coupling[5]. Aim for a high immobilization level (e.g., 3000–5000 RU) to maximize the theoretical maximum response ( Rmax ) for a low-molecular-weight 176 Da fragment[5]. Leave Flow Cell 1 (FC1) blank as a reference surface.
-
Buffer Preparation : Prepare the running buffer (e.g., PBS-P+ or HEPES) supplemented with exactly 5.0% (v/v) DMSO. It is critical that the DMSO concentration in the running buffer perfectly matches the compound dilution buffer[3].
-
Solvent Correction Setup : Prepare a 5-point DMSO calibration series ranging from 4.5% to 5.5% DMSO in running buffer. Inject this series before and after the compound plate to generate a solvent correction curve[3][5].
-
Compound Injection : Inject (1-(3-Methylbenzyl)cyclopropyl)methanol at a single concentration of 500 µM. Use a flow rate of 30 µL/min with a contact time of 60 seconds and a dissociation time of 60 seconds.
-
Data Processing : Subtract the reference channel (FC1) from the active channel (FC2). Apply the DMSO solvent correction curve to eliminate bulk refractive index artifacts[3]. A true hit is defined by a square-wave sensorgram (fast on/fast off kinetics typical of fragments) with a response between 0.5x and 1.2x the theoretical Rmax .
Protocol B: Orthogonal Validation via DSF
Objective: Confirm target engagement in solution by measuring thermodynamic stabilization ( ΔTm ).
-
Assay Assembly : In a 384-well PCR plate, combine the target protein (final concentration: 2–5 µM) with SYPRO Orange dye (final concentration: 5X from a 5000X stock) in assay buffer[7][8]. Total volume per well should be 10–20 µL to ensure rapid thermal equilibration[8].
-
Compound Addition : Add (1-(3-Methylbenzyl)cyclopropyl)methanol to a final concentration of 1 mM. Include DMSO-only wells as negative controls (vehicle) to establish the baseline Tm .
-
Thermal Melt : Seal the plate with an optically clear film and centrifuge at 1000 x g for 1 minute to remove bubbles. Place the plate in a real-time PCR (RT-PCR) instrument[8][10].
-
Temperature Gradient : Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, continuously monitoring fluorescence (Excitation: ~490 nm, Emission: ~575 nm)[9].
-
Data Analysis : Calculate the first derivative of the melt curve to determine the apparent melting temperature ( Tm )[7][8]. Calculate the thermal shift: ΔTm=Tm(compound)−Tm(DMSO control) . A ΔTm>0.5∘C is considered a validated hit[10].
Data Presentation & Interpretation
The following table summarizes the expected quantitative metrics for (1-(3-Methylbenzyl)cyclopropyl)methanol when screened against a model 35 kDa target protein.
| Assay | Parameter | Expected Value for Target Compound | Mechanistic Interpretation |
| SPR | Theoretical Rmax | ~15 - 25 RU | Calculated based on target MW (35 kDa) and fragment MW (176.25 Da). |
| SPR | Binding Level (500 µM) | 12 - 20 RU | Indicates ~1:1 stoichiometric binding without compound aggregation. |
| SPR | Kinetics ( kon / koff ) | Fast on / Fast off | Typical fragment behavior; yields a characteristic square-wave sensorgram. |
| DSF | Baseline Tm (Vehicle) | 55.0 °C | Intrinsic stability of the target protein in the presence of 5% DMSO. |
| DSF | Shifted Tm (Compound) | 56.2 °C | Protein stability in the presence of 1 mM fragment. |
| DSF | ΔTm | +1.2 °C | Positive orthogonal validation confirming solution-phase target engagement. |
Visualizations of Workflows and Logic
Figure 1: High-throughput screening workflow for fragment-based drug discovery (FBDD).
Figure 2: Mechanistic logic of SPR signal processing and DMSO solvent correction.
References
-
ACS Medicinal Chemistry Letters. "Fragment Screening by Surface Plasmon Resonance".[Link]
-
SLAS Discovery. "Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors".[Link]
-
Protein Stable. "Using High Throughput Differential Scanning Fluorimetry to Obtain Binding Parameters".[Link]
-
ResearchGate. "The protocol for high-throughput screening through differential scanning fluorimetry". [Link]
-
Analytical Chemistry. "High-Throughput Thermal Scanning for Protein Stability: Making a Good Technique More Robust".[Link]
-
Cytiva. "Screening and analysis of fragments using Biacore systems". [Link]
-
Protein Science (PMC). "ShiftScan: A tool for rapid analysis of high‐throughput differential scanning fluorimetry data".[Link]
-
The Biochemist. "A beginner's guide to differential scanning fluorimetry".[Link]
-
BioDuro. "Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation".[Link]
Sources
- 1. (1-(3-methylbenzyl)cyclopropyl)methanol CAS#: 1462333-24-9 [chemicalbook.com]
- 2. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. proteinstable.com [proteinstable.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. ShiftScan: A tool for rapid analysis of high‐throughput differential scanning fluorimetry data and compound prioritization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of (1-(3-Methylbenzyl)cyclopropyl)methanol
Welcome to the Technical Support Center for the synthesis of (1-(3-Methylbenzyl)cyclopropyl)methanol. This guide is designed for researchers, application scientists, and drug development professionals who require a robust, scalable, and high-yielding synthetic route.
The synthesis of this sterically hindered cyclopropylmethanol derivative is typically achieved via a two-step sequence: the α -alkylation of ethyl cyclopropanecarboxylate followed by the reduction of the resulting ester. Below, we break down the mechanistic causality, provide self-validating protocols, and address the most common troubleshooting queries.
Part 1: Mechanistic Workflow & Causality
To optimize yield, one must understand the underlying physical chemistry of the transformations. The cyclopropyl α -proton is less acidic than a typical ester α -proton due to the increased s-character of the exocyclic C-H bond[1]. Therefore, quantitative deprotonation requires a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78°C) to prevent self-condensation (Claisen-type reactions).
Once the lithium enolate is formed, steric hindrance at the cyclopropane ring can impede the subsequent SN2 attack on 3-methylbenzyl bromide. The introduction of a polar aprotic co-solvent or additive (such as DMPU) is critical here; it breaks up the hexameric lithium enolate aggregates, exposing a highly reactive monomeric enolate.
In the second step, the sterically encumbered neo-pentyl-like ester must be reduced. Milder reagents like NaBH4 are kinetically incompetent for this task. Lithium Aluminum Hydride ( LiAlH4 ) provides the necessary nucleophilic hydride equivalents to force the reduction through the aldehyde intermediate down to the primary alcohol[2].
Fig 1. Two-step synthesis pathway of (1-(3-Methylbenzyl)cyclopropyl)methanol.
Part 2: Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems. If a specific visual or thermal milestone (e.g., color change, gas evolution) is not met, do not proceed to the next step.
Protocol A: α -Alkylation of Ethyl Cyclopropanecarboxylate
-
Enolate Generation: Flame-dry a Schlenk flask under argon. Charge with anhydrous THF (0.5 M relative to substrate) and diisopropylamine (1.1 equiv). Cool to -78°C using a dry ice/acetone bath.
-
Base Activation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes. The solution should remain pale yellow.
-
Substrate Addition: Add ethyl cyclopropanecarboxylate (1.0 equiv) dropwise over 15 minutes. Stir at -78°C for 1 hour to ensure complete deprotonation[1].
-
Alkylation: In a separate vial, dissolve 3-methylbenzyl bromide (1.2 equiv) in a mixture of THF and DMPU (10% v/v total solvent). Add this solution dropwise to the enolate.
-
Maturation: Remove the cooling bath and allow the reaction to warm to room temperature (RT) overnight (approx. 14 hours).
-
Workup: Quench with saturated aqueous NH4Cl . Extract with EtOAc ( 3× ). Wash the combined organics with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure. Purify via flash chromatography to yield ethyl 1-(3-methylbenzyl)cyclopropanecarboxylate.
Protocol B: LiAlH4 Reduction to Target Methanol
-
Hydride Suspension: In a flame-dried flask under argon, suspend LiAlH4 (1.5 equiv) in anhydrous THF (0.2 M) at 0°C.
-
Reduction: Dissolve the ester from Protocol A (1.0 equiv) in a minimal amount of THF. Add dropwise to the LiAlH4 suspension. Caution: Vigorous bubbling (hydrogen gas evolution) will occur[2].
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT for 2 hours. Monitor via TLC until the ester is completely consumed.
-
Fieser Workup (Critical Step): Cool the reaction back to 0°C. For every x grams of LiAlH4 used, strictly add the following in sequence with vigorous stirring:
-
x mL of distilled H2O (Dropwise, highly exothermic!)
-
x mL of 15% aqueous NaOH
-
3x mL of distilled H2O [3]
-
-
Isolation: Warm to RT and stir for 15 minutes until the aluminum salts precipitate as a white, granular solid. Add anhydrous MgSO4 , stir for 15 minutes, and filter through a pad of Celite. Wash the filter cake generously with EtOAc. Concentrate the filtrate to afford pure (1-(3-Methylbenzyl)cyclopropyl)methanol.
Part 3: Troubleshooting Guides & FAQs
Q1: My alkylation step (Protocol A) is yielding mostly unreacted starting material. What is failing? A: This is typically caused by either incomplete enolate formation or a sluggish SN2 displacement. First, ensure your n-BuLi is titrated and your THF is strictly anhydrous; trace water will quench the LDA. Second, the alkylation of a cyclopropyl enolate is sterically hindered. If you omitted the DMPU (or HMPA) additive, the lithium enolate remains in tightly bound aggregates, drastically reducing its nucleophilicity.
Q2: During the reduction workup (Protocol B), I am getting a thick, gelatinous gray emulsion instead of a granular solid. How do I recover my product? A: You are experiencing classic unhydrolyzed aluminum salt emulsion, which traps the product and makes filtration impossible[2]. This occurs when the quench is rushed or the stoichiometry of the Fieser workup is ignored. To rescue the current batch, add Rochelle's salt (saturated aqueous potassium sodium tartrate) and stir vigorously for 2-4 hours until the phases separate. For future batches, strictly adhere to the 1:1:3 (Water:15% NaOH:Water) Fieser ratio[3].
Q3: Can I substitute NaBH4 for LiAlH4 to avoid the hazardous Fieser workup? A: No. NaBH4 alone is kinetically incompetent at reducing sterically hindered esters[2]. While mixed systems (like NaBH4/LiCl or NaBH4/I2 ) can generate more reactive borane species in situ, they often require prolonged reflux which can risk opening the cyclopropane ring. LiAlH4 remains the gold standard for this specific transformation.
Q4: I am detecting ring-opened byproducts (e.g., substituted alkenes) in my final NMR. What caused this? A: Cyclopropane rings are susceptible to electrophilic ring-opening. This usually happens if the reaction temperature during the LiAlH4 reduction spikes uncontrollably, or if the reaction is subjected to highly acidic conditions during an improper workup. Ensure the reduction is initiated at 0°C and avoid using strong aqueous acids (like HCl) to quench the reaction.
Part 4: Quantitative Data Presentation
Table 1: Optimization of Alkylation Conditions (Protocol A)
| Base (Equiv) | Additive | Temp Profile | Conversion (%) | Primary Issue Observed |
| NaH (1.2) | None | 0°C to RT | < 10% | Insufficient basicity for α -proton. |
| LDA (1.05) | None | -78°C to RT | 45% | Sluggish SN2 due to enolate aggregation. |
| LDA (1.05) | DMPU (10% v/v) | -78°C to RT | > 95% | Optimal conditions. |
| LHMDS (1.2) | HMPA (5% v/v) | -78°C to RT | 88% | Good yield, but HMPA is highly toxic. |
Table 2: Comparison of LiAlH4 Reduction Workup Methods (Protocol B)
| Workup Method | Reagents Added per x g of LiAlH4 | Physical State of Salts | Product Recovery |
| Acid Quench | 1M HCl (excess) | Soluble (Aqueous phase) | Low (Risk of ring-opening) |
| Glauber's Salt | Na2SO4⋅10H2O (excess) | Clumpy solid | Moderate (~70%) |
| Fieser Method | x mL H2O , x mL 15% NaOH, 3 x mL H2O | Fine, granular white solid | Excellent (> 95%) |
Part 5: References
-
Reaction of ethyl cyclopropanecarboxylate with base Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Source: Master Organic Chemistry URL:[Link]
-
Magic Formulas: Fieser Workup (LAH and DiBAL) Source: Department of Chemistry, University of Rochester URL:[Link]
Sources
Technical Support Center: Troubleshooting Cyclopropylmethanol Synthesis
Welcome to the Technical Support Center. Cyclopropylmethanol is a highly valuable building block in drug development and organic synthesis. However, the inherent angle and torsional strain of the cyclopropane ring makes it highly susceptible to degradation during synthesis.
This guide is designed for researchers and process chemists to troubleshoot the three most common side reactions encountered during the synthesis of cyclopropylmethanol: acid-catalyzed isomerization , hydrogenolysis (over-reduction) , and radical-mediated ring cleavage .
Visual Workflow: Reaction Pathways & Common Pitfalls
Fig 1. Divergent pathways in cyclopropylmethanol synthesis highlighting common side reactions.
Section 1: Acid-Catalyzed Ring Opening (Isomerization)
Q: Why does my cyclopropylmethanol product isomerize into 3-buten-1-ol and cyclobutanol during the reaction workup? A: The causality lies in the extreme ring strain of the cyclopropyl group. The C-C-C bond angles are forced into 60°, a severe deviation from the ideal 109.5° required for sp³ hybridized carbons . When you use strongly acidic conditions (commonly used to quench reducing agents like LiAlH₄), the hydroxyl oxygen or the strained C-C bonds become protonated. This generates a cyclopropylcarbinyl cation, which rapidly undergoes a skeletal rearrangement to relieve the ring strain, yielding a thermodynamic mixture of cyclobutyl and homoallyl (3-buten-1-ol) derivatives.
Q: How can I prevent this acid-mediated ring opening? A: The solution is a self-validating quenching system that strictly controls pH. Avoid strong mineral acids (like HCl or H₂SO₄) entirely. If using LiAlH₄, employ the Fieser method (n mL water, n mL 15% NaOH, 3n mL water). For borohydride reductions, quench with saturated aqueous ammonium chloride (NH₄Cl), which provides a mild, buffered pH (~pH 7-8) that safely destroys the hydride without compromising the cyclopropane integrity .
Data Presentation: Product Distribution under Acidic Solvolysis
| Solvent/Condition | Cyclopropylmethanol (Target) | Cyclobutanol (Side Product) | 3-Buten-1-ol (Side Product) |
| Mild Buffered (pH 7-8) | > 95% | < 2% | < 2% |
| Aqueous Acidic (pH < 3) | 48% | 47% | 5% |
(Data summarizes the solvolysis baseline of cyclopropylmethyl derivatives demonstrating rearrangement propensity )
Protocol: Mild Reduction of Methyl Cyclopropanecarboxylate
To completely bypass the hazards of LiAlH₄ and aggressive workups, we recommend a milder approach using Sodium Borohydride (NaBH₄) activated by a Lewis acid .
Step-by-Step Methodology:
-
Preparation: In a flame-dried, multi-neck round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of methyl cyclopropanecarboxylate in anhydrous methanol to create a 0.5 M solution.
-
Reagent Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add 1.5 equivalents of NaBH₄ in small portions to control the evolution of hydrogen gas.
-
Lewis Acid Activation: Gradually add 1.0 equivalent of anhydrous Lithium Chloride (LiCl) or 0.5 equivalents of AlCl₃ in batches, strictly maintaining the internal temperature below 5 °C. Causality: The Lewis acid enhances the electrophilicity of the ester carbonyl, allowing the otherwise mild NaBH₄ to perform the reduction.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor completion via TLC.
-
Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Carefully quench by adding a saturated aqueous solution of NH₄Cl dropwise. Do not use HCl.
-
Workup: Filter the precipitated inorganic salts. Concentrate the filtrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield high-purity cyclopropylmethanol.
Section 2: Over-Reduction (Hydrogenolysis)
Q: I am using catalytic hydrogenation to reduce a cyclopropanecarboxylic acid ester, but I am observing aliphatic alcohols (like butanol) instead of cyclopropylmethanol. What is happening? A: Transition metal catalysts, particularly Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂), are highly aggressive. Under a hydrogen atmosphere, these metals can oxidatively insert into the highly strained C-C bonds of the cyclopropane ring . This process, known as hydrogenolysis, permanently cleaves the ring to form a straight-chain or branched aliphatic alcohol.
Q: How can I achieve catalytic hydrogenation without cleaving the ring? A: You must utilize a catalyst that is chemoselective for carbonyl reduction but sterically or electronically blind to strained rings. Chromium-free Zinc Oxide (ZnO) catalysts have been proven highly effective for the high-pressure hydrogenation of cyclopropanecarboxylic acid alkyl esters to cyclopropylmethanol without inducing hydrogenolysis . If you must use standard transition metals, strictly optimize the conditions: use the lowest effective hydrogen pressure (e.g., 1 atm) and ambient temperature.
Section 3: Radical-Mediated Ring Cleavage
Q: My reaction involves single-electron transfer (SET) steps, and my cyclopropane ring is opening. Is this related to the acid-catalyzed mechanism? A: No, this is a distinct mechanistic pathway known as a "radical clock" reaction. If a radical is generated on the carbon adjacent to the cyclopropyl ring (forming a cyclopropylcarbinyl radical), it undergoes an ultra-fast, irreversible skeletal rearrangement to form a more stable homoallyl radical, permanently relieving the ring strain .
Q: How do I troubleshoot radical-induced ring opening? A: If your protocol inadvertently generates radicals (e.g., via exposure to light, trace transition metal impurities, or peroxides in ethereal solvents), you must rigorously degas your solvents (freeze-pump-thaw method), shield the reaction from light, and potentially add a radical scavenger (like BHT or TEMPO) to quench stray radicals before they initiate the ring-opening cascade.
Visual Workflow: Radical Clock Rearrangement
Fig 2. The rapid radical clock rearrangement of the cyclopropylcarbinyl radical.
References
-
Patsnap Eureka. "Method for preparing cyclopropyl carbinol." Patent Application. URL: [Link]
- Google Patents. "Process for the preparation of hydroxymethyl-cyclopropane." US Patent 5728896A.
-
National Institutes of Health (NIH). "Fe-electrocatalytic deoxygenative Giese reaction." PubMed Central (PMC). URL:[Link]
Technical Support Center: Troubleshooting (1-(3-Methylbenzyl)cyclopropyl)methanol Stability
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unexpected degradation of cyclopropyl-containing building blocks. When working with (1-(3-Methylbenzyl)cyclopropyl)methanol , the most critical parameter to control is the pH of your reaction environment. This guide provides a deep mechanistic understanding of its acid lability, troubleshooting steps for your workflows, and validated protocols to preserve the integrity of the cyclopropyl moiety.
Mechanistic Insights: The Vulnerability of the Cyclopropylcarbinyl System
Frequently Asked Questions (FAQs)
Q1: Why does (1-(3-Methylbenzyl)cyclopropyl)methanol degrade so rapidly in acidic media? A1: The instability is driven by a combination of high inherent ring strain (~27.5 kcal/mol) 1 and the thermodynamic stabilization of carbocation intermediates. Under acidic conditions, the primary hydroxyl group is protonated and departs as water. This solvolysis generates a highly stabilized, non-classical cyclopropylmethyl carbocation 2.
In the specific case of (1-(3-Methylbenzyl)cyclopropyl)methanol, the C1 position of the cyclopropane ring bears the 3-methylbenzyl moiety. When the ring expands to relieve strain, the positive charge shifts to this substituted carbon, creating a highly stable tertiary cyclobutyl cation. This thermodynamic sink provides an immense driving force for rapid degradation.
Q2: What specific degradation products should I look for in my LC-MS or NMR? A2: You will typically observe a complex mixture of rearranged products rather than the parent mass. The non-classical carbocation rapidly undergoes ring cleavage or expansion, trapping ambient nucleophiles (like water or halides) to form homoallylic alcohols/halides or cyclobutanol derivatives 3. In NMR, look for the disappearance of the characteristic upfield cyclopropane protons (0.2–0.8 ppm) and the appearance of olefinic protons (5.0–6.0 ppm) indicative of the homoallylic system.
Q3: Can I use standard silica gel chromatography for purification? A3: Standard silica gel is mildly acidic and can induce slow rearrangement of sensitive cyclopropylcarbinols on the column. It is highly recommended to neutralize the silica by pre-flushing the column with 1–2% Triethylamine (Et₃N) in your starting eluent to deactivate acidic silanol groups.
Degradation Pathway Visualization
To effectively troubleshoot, you must visualize the chemical causality. The diagram below maps the rapid acid-catalyzed cascade that destroys the cyclopropyl moiety.
Acid-catalyzed degradation pathway of cyclopropylmethanol derivatives.
Quantitative Stability and Reaction Compatibility
When designing synthetic routes involving (1-(3-Methylbenzyl)cyclopropyl)methanol, use the following compatibility matrix to select appropriate reagents and avoid catastrophic yield losses.
Table 1: Comparative Stability of Cyclopropylcarbinyl Systems 4
| Reaction Condition | Reagent Examples | Cyclopropyl Ring Stability | Mechanistic Outcome |
| Strong Acid | HCl, TFA, H₂SO₄ | Highly Labile | Rapid ring-opening via cyclopropylcarbinyl cation formation. |
| Mild Acid | Silica gel, AcOH | Potentially Labile | Slow rearrangement; requires neutralized silica for chromatography. |
| Strong Base | NaOH, NaH, LDA | Highly Stable | Inert to basic conditions; no leaving group activation occurs. |
| Radical Initiators | AIBN, Peroxides | Potentially Labile | Ring-opening via cyclopropylcarbinyl radical to homoallyl radical. |
| Mild Oxidation | Swern, Dess-Martin | Stable | Preserves ring integrity by operating under basic/neutral conditions. |
Validated Experimental Protocol: Acid-Free Oxidation
A common failure point in drug development workflows is the oxidation of cyclopropylmethanols to their corresponding aldehydes. Traditional oxidants (e.g., Jones reagent) rely on strongly acidic conditions that instantly cleave the cyclopropane ring.
To prevent this, we utilize the Swern Oxidation , which operates under mild, base-mediated conditions to preserve the strained ring 4.
Swern Oxidation of (1-(3-Methylbenzyl)cyclopropyl)methanol
Materials Required:
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO, 2.7 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N, 7.0 eq)
-
(1-(3-Methylbenzyl)cyclopropyl)methanol (1.0 eq)
Step-by-Step Methodology:
-
System Preparation: Purge a flame-dried round-bottom flask with inert gas (Nitrogen or Argon). Add oxalyl chloride to anhydrous DCM and cool the system to -78 °C using a dry ice/acetone bath.
-
Oxidant Activation: Dropwise add a solution of DMSO in DCM. Stir for exactly 5 minutes.
-
Causality: This generates the highly reactive alkoxysulfonium intermediate. Strict temperature control (-78 °C) prevents the premature decomposition of this intermediate.
-
-
Substrate Addition: Slowly add a solution of (1-(3-Methylbenzyl)cyclopropyl)methanol in DCM over 10 minutes. Stir the reaction mixture for 30 minutes at -78 °C.
-
Base Quench & Cleavage (Critical Step): Add Triethylamine (7.0 eq) dropwise over 10 minutes.
-
Causality: The Swern oxidation generates HCl as a byproduct. Because the cyclopropylcarbinyl system is exquisitely sensitive to acid, a large excess of Et₃N ensures that any generated HCl is immediately buffered. This prevents transient acidic microenvironments from triggering ring-opening.
-
-
Workup: Allow the reaction to warm to room temperature over 1 hour. Quench with water, extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
References
-
Benchchem. "Comparative Reactivity of Cyclopropylmethanol and Its Derivatives: A Guide for Researchers." Benchchem. 2
-
J. Salaün. "Cyclopropane Derivatives and their Diverse Biological Activities." Docentes FCT NOVA. 1
-
RSC Publishing. "Organic & Biomolecular Chemistry." Royal Society of Chemistry. 3
-
Benchchem. "Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions." Benchchem. 4
Sources
Technical Support Center: Troubleshooting the Synthesis of (1-(3-Methylbenzyl)cyclopropyl)methanol
Welcome to the Advanced Diagnostics & Byproduct Mitigation Guide. As a Senior Application Scientist, I have structured this technical center to address the specific mechanistic vulnerabilities encountered during the synthesis of (1-(3-methylbenzyl)cyclopropyl)methanol (CAS 1462333-24-9)[1].
The most robust synthetic route involves a two-step sequence: the α-alkylation of a cyclopropanecarboxylate ester with 3-methylbenzyl bromide[2], followed by the exhaustive reduction of the intermediate ester to the primary alcohol using Lithium Aluminum Hydride ( LiAlH4 )[3]. While conceptually straightforward, the inherent ring strain of the cyclopropane moiety and the steric bulk of the intermediates introduce unique side reactions. This guide provides a self-validating system of protocols to eliminate byproduct formation.
Troubleshooting FAQs: Diagnostics & Causality
Issue 1: I am observing significant amounts of 1,2-bis(3-methylphenyl)ethane during the alkylation step. Why?
Causality: This is a Wurtz-type homocoupling byproduct. It occurs when the base or the enolate initiates a Single-Electron Transfer (SET) to 3-methylbenzyl bromide, generating benzyl radicals that rapidly dimerize. Mitigation: Do not use sodium-based bases (like NaH ) which exacerbate SET pathways. Utilize Lithium Diisopropylamide (LDA) at strictly controlled cryogenic temperatures (-78 °C). Furthermore, ensure the 3-methylbenzyl bromide is added dropwise to maintain a low localized concentration of the electrophile, minimizing the chance of radical-radical coupling.
Issue 2: My reduction step yields a mixture of the desired cyclopropylmethanol and an aliphatic alcohol (e.g., 2-(3-methylbenzyl)butan-1-ol). What causes this ring opening?
Causality: Cyclopropane rings are susceptible to reductive cleavage (ring-opening) under harsh conditions[3]. This is often catalyzed by excess heat or the presence of Lewis acidic impurities (such as AlCl3 , which can form alane species in situ). The hydride attacks the less hindered carbon of the cyclopropane ring, relieving ring strain and forming an acyclic alcohol. Mitigation: Temperature control is paramount. The reduction must be maintained between -50 °C and 0 °C[3]. Never reflux the THF during a LiAlH4 reduction of a cyclopropanecarboxylate.
Issue 3: I am detecting self-condensation (Claisen-type) byproducts of the cyclopropanecarboxylate during enolization.
Causality: This occurs due to incomplete enolization. If unreacted cyclopropanecarboxylate ester remains in the presence of the newly formed enolate, the enolate will act as a nucleophile and attack the ester carbonyl, forming a β -keto ester byproduct. Mitigation: Ensure a slight excess of LDA (1.1 to 1.2 equivalents) is used. More importantly, allow sufficient time (45–60 minutes) for complete enolate formation at -78 °C before introducing the electrophile. Alternatively, utilizing a bulkier ester, such as tert-butyl cyclopropanecarboxylate, will sterically block the Claisen condensation pathway[3].
Issue 4: The reduction stops at the aldehyde stage or shows incomplete conversion.
Causality: Insufficient active reducing agent, often due to moisture in the solvent quenching the LiAlH4 , or premature quenching of the tetrahedral aluminate intermediate. Mitigation: Use strictly anhydrous THF. Employ at least 1.0 molar equivalent of LiAlH4 (providing 4 equivalents of hydride) to ensure complete conversion from the ester to the alcohol.
Quantitative Data Summaries
Table 1: Base Selection for Alkylation & Byproduct Profile
| Base | pKa | Enolization Efficiency | Homocoupling Risk | Claisen Condensation Risk | Recommendation |
|---|---|---|---|---|---|
| LDA | 36 | High | Low | Low (if pre-formed) | Optimal |
| LiHMDS | 26 | Moderate | Low | Moderate | Acceptable |
| NaHMDS | 26 | Moderate | Moderate | High | Not Recommended |
| NaH | 35 | Low (Heterogeneous) | High | Very High | Avoid |
Table 2: Reducing Agent Selection for Ester to Alcohol Conversion
| Reducing Agent | Reactivity | Ring-Opening Risk | Functional Group Tolerance | Recommendation |
|---|
| LiAlH4 | Very High | Moderate (Temp dependent) | Low | Optimal (at -50 °C to 0 °C) | | DIBAL-H | Moderate | Low | High | Alternative (requires excess) | | NaBH4 | Low | None | High | Ineffective for esters |
Mechanistic Visualizations
Synthetic workflow highlighting critical byproduct branch points.
Mechanistic pathway of LiAlH4 reduction and reductive ring-opening.
Step-by-Step Experimental Methodologies
Protocol A: Synthesis of Methyl 1-(3-methylbenzyl)cyclopropanecarboxylate
Self-Validation Check: To ensure complete enolization and prevent Claisen condensation, an aliquot can be quenched with D2O and analyzed via crude NMR for deuterium incorporation prior to electrophile addition.
-
Preparation of LDA: Purge a flame-dried, round-bottom flask with Argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.15 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.
-
Enolization: Add methyl cyclopropanecarboxylate (1.0 equiv) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for exactly 45 minutes to ensure quantitative enolate formation[4].
-
Alkylation: Dissolve 3-methylbenzyl bromide (1.05 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate over 20 minutes to prevent localized high concentrations and subsequent Wurtz coupling.
-
Reaction & Quench: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature. Quench by slowly adding saturated aqueous NH4Cl .
-
Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the intermediate ester.
Protocol B: Reduction to (1-(3-Methylbenzyl)cyclopropyl)methanol
Self-Validation Check: The Fieser workup is strictly required here to prevent emulsion formation and trap any Lewis acidic aluminum species that could catalyze post-reaction ring opening.
-
Preparation: In a flame-dried flask under Argon, suspend LiAlH4 (1.2 equiv) in anhydrous THF (5 mL/mmol). Cool the suspension to -50 °C to 0 °C using a dry ice/acetone or ice bath[3].
-
Reduction: Dissolve the intermediate ester from Protocol A (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH4 suspension. Critical: Do not allow the internal temperature to exceed 0 °C to prevent reductive ring-opening of the cyclopropane moiety.
-
Reaction: Stir the mixture at 0 °C for 2 hours. Monitor completion via TLC (stain with PMA or KMnO4 ).
-
Fieser Workup: Once complete, carefully quench the reaction at 0 °C by sequentially adding: x mL of distilled water (where x = grams of LiAlH4 used), followed by x mL of 15% aqueous NaOH, and finally 3x mL of distilled water.
-
Isolation: Stir vigorously until the aluminum salts precipitate as a granular white solid. Filter the mixture through a pad of Celite, wash the filter cake with copious amounts of diethyl ether, and concentrate the filtrate in vacuo to afford the pure (1-(3-methylbenzyl)cyclopropyl)methanol.
Sources
optimization of reaction conditions for (1-(3-Methylbenzyl)cyclopropyl)methanol synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of (1-(3-Methylbenzyl)cyclopropyl)methanol (CAS: 1462333-24-9) [1].
This specific cyclopropyl building block requires precise control over enolate chemistry and steric management during reduction. The optimized synthetic route consists of two primary stages:
-
α -Alkylation: Enolate formation of ethyl cyclopropanecarboxylate followed by trapping with 3-methylbenzyl bromide.
-
Ester Reduction: Conversion of the sterically hindered quaternary ester to the primary alcohol using Lithium Aluminum Hydride (LiAlH 4 ).
Below, you will find interactive troubleshooting guides, self-validating protocols, and quantitative optimization data to ensure high-yielding, reproducible results.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: My alkylation step suffers from low yields and unexpected byproducts. Why is the cyclopropane ring opening?
Causality & Solution: The α -proton of a cyclopropanecarboxylate is less acidic than typical esters due to the high s-character of the C-H bond. While Lithium Diisopropylamide (LDA) is strong enough to deprotonate it, the resulting cyclopropyl enolate is highly strained. If the internal temperature of the reaction exceeds -60 °C before the electrophile is added, the enolate undergoes spontaneous electrocyclic ring-opening to form a substituted 3-butenoate derivative. Actionable fix: Maintain strict cryogenic control (-78 °C). Use freshly prepared LDA and consider adding 10% v/v DMPU (N,N'-Dimethylpropyleneurea) to break up enolate aggregates, thereby increasing nucleophilicity and allowing the alkylation to proceed rapidly at lower temperatures before ring-opening can occur.
Q2: During the ester reduction step, I am observing incomplete conversion even after 12 hours. How do I overcome this?
Causality & Solution: You are dealing with a highly sterically hindered quaternary center at the C1 position of the cyclopropane ring. The bulky 3-methylbenzyl group shields the carbonyl trajectory from nucleophilic attack. Standard reduction conditions (e.g., NaBH 4 in MeOH) lack the hydridic driving force to overcome this steric barrier [4]. Actionable fix: Switch to a strong, unhindered reducing agent like LiAlH 4 . You must use a stoichiometric excess (at least 2.0 equivalents) and allow the reaction to gently reflux (65 °C in THF) to provide the necessary activation energy for the initial hydride transfer [4].
Q3: My LiAlH 4 reduction worked, but I am losing all my product in a thick, gelatinous emulsion during workup. What is the mechanism of this failure?
Causality & Solution: Unquenched LiAlH 4 and the resulting aluminum alkoxide intermediates react with water to form insoluble, polymeric aluminum hydroxide [Al(OH) 3 ] gels. These gels trap the organic product and make phase separation impossible [2]. Actionable fix: Implement the Fieser Workup Protocol [3]. By sequentially adding specific ratios of water and 15% NaOH, the gelatinous Al(OH) 3 is converted into a granular, crystalline sodium aluminate salt that is easily removed via vacuum filtration.
Part 2: Mechanistic & Workflow Visualizations
Fig 1: Two-stage synthetic workflow for (1-(3-Methylbenzyl)cyclopropyl)methanol.
Fig 2: The Fieser Workup mechanism for resolving aluminum emulsions.
Part 3: Quantitative Optimization Data
To prevent unnecessary trial-and-error, our application scientists have tabulated the optimal parameters for both stages of the synthesis.
Table 1: Base & Solvent Optimization for α -Alkylation
| Base System | Solvent | Additive | Temp Profile | Yield (%) | Observation / Causality |
| NaH (1.2 eq) | THF | None | 0 °C to RT | < 5% | Insufficient basicity to deprotonate ester α -proton. |
| LiHMDS (1.1 eq) | THF | None | -78 °C to RT | 45% | Sluggish alkylation; competing ring-opening observed. |
| LDA (1.1 eq) | THF | None | -78 °C to RT | 72% | Standard baseline; good enolate formation. |
| LDA (1.1 eq) | THF | DMPU (10%) | -78 °C to RT | 89% | Optimal; DMPU breaks enolate aggregates, boosting reactivity. |
Table 2: Reducing Agent Comparison for Hindered Ester
| Reducing Agent | Equivalents | Solvent | Temp | Yield (%) | Causality for Outcome |
| NaBH 4 / MeOH | 3.0 | MeOH | Reflux | 0% | Insufficient hydridic character for hindered esters [4]. |
| DIBAL-H | 2.5 | DCM | -78 °C | 30% | Stalls at the aldehyde stage or unreacted starting material. |
| LiAlH 4 | 1.0 | THF | 0 °C | 55% | Incomplete conversion due to steric bulk at C1. |
| LiAlH 4 | 2.0 | THF | Reflux | 94% | Optimal; thermal energy overcomes steric hindrance. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Synthesis of Ethyl 1-(3-methylbenzyl)cyclopropanecarboxylate
-
Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under argon. Add anhydrous THF (50 mL) and diisopropylamine (1.15 eq). Cool to -78 °C using a dry ice/acetone bath.
-
Base Generation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes at -78 °C to form LDA.
-
Enolate Formation: Slowly add ethyl cyclopropanecarboxylate (1.0 eq) via syringe over 15 minutes.
-
Validation Check: The solution should remain clear but may develop a faint yellow tint. Stir for 1 hour strictly at -78 °C.
-
-
Alkylation: Add DMPU (10% v/v), followed by the dropwise addition of 3-methylbenzyl bromide (1.05 eq).
-
Maturation: Allow the reaction to slowly warm to room temperature overnight.
-
Validation Check: TLC (Hexanes/EtOAc 9:1) should show the disappearance of the benzyl bromide (UV active) and the appearance of a new, less polar UV-active spot.
-
-
Quench & Isolate: Quench with saturated aqueous NH 4 Cl (20 mL). Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na 2 SO 4 , and concentrate. Purify via flash chromatography.
Protocol B: Reduction to (1-(3-Methylbenzyl)cyclopropyl)methanol
-
Preparation: Suspend LiAlH 4 (2.0 eq, x grams) in anhydrous THF (40 mL) at 0 °C under argon [4].
-
Addition: Dissolve the ester from Protocol A (1.0 eq) in THF (10 mL) and add it dropwise to the grey LiAlH 4 suspension.
-
Validation Check: Vigorous bubbling (H 2 gas evolution) will occur. Wait for bubbling to subside between drops.
-
-
Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction to 65 °C for 4 hours.
-
Fieser Workup (Critical Step) [2][3]:
-
Cool the reaction back to 0 °C.
-
Slowly add x mL of DI water (where x = grams of LiAlH 4 used). Validation: Extreme bubbling; wait until it stops.
-
Add x mL of 15% aqueous NaOH.
-
Add 3x mL of DI water.
-
Remove from the ice bath and stir vigorously at room temperature for 15 minutes.
-
Validation Check: The grey, sludgy emulsion will magically transform into a clear solution with a stark white, granular precipitate.
-
-
Isolation: Add anhydrous MgSO 4 , stir for 15 minutes, and filter the mixture through a pad of Celite. Wash the filter cake with hot THF. Concentrate the filtrate in vacuo to yield the pure (1-(3-Methylbenzyl)cyclopropyl)methanol [1].
References
-
Chandra, T., & Zebrowski, J. P. (2024). "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations". ACS Chemical Health & Safety.[Link]
-
Frontier, A. "Magic Formulas: Fieser Workup (LAH and DiBAL)". Not Voodoo, Department of Chemistry, University of Rochester.[Link]
-
Ashenhurst, J. (2023). "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives". Master Organic Chemistry.[Link]
Technical Support Center: Resolving Peak Overlap in the NMR Spectrum of (1-(3-Methylbenzyl)cyclopropyl)methanol
Welcome to the technical support center for resolving NMR spectral complexities. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with challenging molecules like (1-(3-Methylbenzyl)cyclopropyl)methanol and encountering peak overlap in their NMR spectra. Here, we provide in-depth troubleshooting advice and frequently asked questions in a structured Q&A format to help you obtain clean, interpretable data for confident structural elucidation.
The unique structure of (1-(3-Methylbenzyl)cyclopropyl)methanol, featuring a cyclopropyl ring, a benzylic group, and aromatic protons, often leads to a crowded ¹H NMR spectrum. The signals from the benzylic methylene protons, the cyclopropyl protons, and the aromatic protons can overlap, making definitive assignments challenging. This guide will walk you through systematic approaches to resolve this overlap and extract the maximum information from your NMR data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum of (1-(3-Methylbenzyl)cyclopropyl)methanol shows significant overlap in the aromatic and aliphatic regions. What is the first and simplest step I should take to resolve these signals?
A1: The most straightforward initial approach is to re-acquire the spectrum in a different deuterated solvent.[1] The chemical shift of a proton is influenced by its local electronic environment, which can be perturbed by the solvent.[2][3] Changing the solvent can alter the shielding of different protons, leading to differential shifts and potentially resolving the overlap. Aromatic solvents like benzene-d₆ or toluene-d₈ are particularly effective due to the Aromatic Solvent-Induced Shift (ASIS) effect, which can cause significant changes in the chemical shifts of nearby protons.[1][4]
Data Presentation: Hypothetical Solvent-Induced Chemical Shifts
The table below illustrates potential chemical shift changes for key protons of (1-(3-Methylbenzyl)cyclopropyl)methanol in different solvents.
| Proton Assignment | Expected Chemical Shift (δ) in CDCl₃ (ppm) | Hypothetical Chemical Shift (δ) in Benzene-d₆ (ppm) | Expected Change in δ (ppm) |
| Aromatic Protons | 7.0 - 7.2 | 6.8 - 7.1 | -0.1 to -0.2 |
| Benzylic CH₂ | ~2.7 | ~2.5 | -0.2 |
| Methyl CH₃ | ~2.3 | ~2.1 | -0.2 |
| Cyclopropyl CH₂ | 0.4 - 0.8 | 0.3 - 0.7 | -0.1 |
Note: These are approximate values and the actual shifts will depend on the specific interactions between the solute and solvent.
Experimental Protocol: Solvent Effect Analysis
-
Sample Preparation: Prepare separate, identically concentrated solutions of (1-(3-Methylbenzyl)cyclopropyl)methanol in various deuterated solvents (e.g., CDCl₃, Benzene-d₆, Acetone-d₆, DMSO-d₆). A typical concentration is 5-10 mg in 0.5-0.7 mL of solvent.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to each sample as an internal reference for accurate chemical shift calibration.[5][6]
-
NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).
-
Data Analysis: Process and compare the spectra to identify the solvent system that provides the optimal peak separation.
Q2: I've tried different solvents, but the benzylic and some of the aromatic proton signals are still overlapping. What's my next step?
A2: If solvent changes are insufficient, consider performing variable temperature (VT) NMR experiments.[7][8] Many molecules, including (1-(3-Methylbenzyl)cyclopropyl)methanol, can exist in multiple conformations that are rapidly interconverting at room temperature. This can lead to broadened or averaged signals. By lowering the temperature, you can slow down this exchange process, potentially "freezing out" individual conformers. This can result in sharper signals and better resolution. Conversely, increasing the temperature can sometimes simplify a spectrum by causing certain multiplets to coalesce into a single, sharper peak.[7]
Workflow for Variable Temperature NMR
Caption: Workflow for optimizing NMR peak resolution using variable temperature experiments.
Experimental Protocol: Variable Temperature (VT) NMR
-
Instrument Setup: Ensure you are using an NMR spectrometer equipped with a variable temperature unit and have been trained on its operation.[7][8]
-
Sample Preparation: Use a robust NMR tube (Class A glass) suitable for temperature variations.[8] Ensure the solvent's boiling and freezing points are outside your target temperature range.[9]
-
Temperature Increments: Start at room temperature and gradually decrease or increase the temperature in 10-20°C increments.[9][10]
-
Equilibration: Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring the spectrum.[10]
-
Data Acquisition and Analysis: Acquire a ¹H NMR spectrum at each temperature and monitor the chemical shifts and line shapes to find the optimal temperature for signal resolution.
Q3: The aliphatic region, particularly the cyclopropyl protons, is a complex multiplet. How can I simplify this region and confirm my assignments?
A3: For complex aliphatic systems, the use of lanthanide shift reagents (LSRs) can be highly effective.[11][12] LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in your molecule, such as the hydroxyl group in (1-(3-Methylbenzyl)cyclopropyl)methanol.[13] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the paramagnetic center.[14] This can spread out overlapping signals and simplify complex multiplets.[12] Europium (Eu) based reagents typically induce downfield shifts, while praseodymium (Pr) reagents cause upfield shifts.[14]
Principle of Lanthanide-Induced Shifts (LIS)
Caption: The interaction of a lanthanide shift reagent with the analyte induces chemical shift dispersion.
Experimental Protocol: Lanthanide Shift Reagent Titration
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound.
-
LSR Stock Solution: Prepare a stock solution of a suitable LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent.
-
Titration: Add small, incremental amounts of the LSR stock solution to your NMR sample.
-
Acquisition after each addition: Acquire a ¹H NMR spectrum after each addition of the LSR.[13]
-
Data Analysis: Plot the chemical shift of each proton signal as a function of the LSR concentration. This will help in assigning protons based on their proximity to the hydroxyl group.
Q4: I have tried all the 1D NMR techniques, but I still cannot unambiguously assign all the protons due to severe overlap. What is the ultimate solution?
A4: When 1D NMR methods are insufficient, 2D NMR spectroscopy is the most powerful tool for resolving severe signal overlap and definitively assigning proton and carbon signals.[15][16][17] For (1-(3-Methylbenzyl)cyclopropyl)methanol, the following 2D experiments would be particularly useful:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[18][19] It will show correlations between the benzylic protons and the cyclopropyl protons, as well as between adjacent aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[18][20] This is invaluable for assigning the carbons of the methyl, methylene, and methine groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[18][20] This is crucial for connecting different fragments of the molecule, for instance, correlating the benzylic protons to the aromatic carbons and the cyclopropyl carbons.
Logical Flow for 2D NMR-Based Structure Elucidation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. unn.edu.ng [unn.edu.ng]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 5. Video: Chemical Shift: Internal References and Solvent Effects [jove.com]
- 6. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. imserc.northwestern.edu [imserc.northwestern.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 13. mdpi.com [mdpi.com]
- 14. scribd.com [scribd.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. epfl.ch [epfl.ch]
Technical Support Center: Troubleshooting the Synthesis of (1-(3-Methylbenzyl)cyclopropyl)methanol
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently encounter support tickets from researchers struggling with the stereoselective synthesis of cyclopropane derivatives. This guide is specifically engineered to address the mechanistic challenges, chemoselectivity issues, and structural paradoxes associated with the synthesis of (1-(3-Methylbenzyl)cyclopropyl)methanol.
Section 1: The "Stereoselectivity" Paradox (Structural Analysis)
Q: I am using a chiral auxiliary during the cyclopropanation step, but my chiral HPLC shows 0% enantiomeric excess (ee) for the final (1-(3-Methylbenzyl)cyclopropyl)methanol. How do I improve the stereoselectivity?
A: The root cause of your 0% ee is not a failure of your chiral catalyst or auxiliary, but a fundamental structural property of the target molecule: it is achiral .
In drug development, it is a common pitfall to assume that a carbon atom bonded to two different substituents (in this case, a hydroxymethyl group and a 3-methylbenzyl group) on a ring system automatically constitutes a stereocenter. However, for 1,1-disubstituted cyclopropanes where the C2 and C3 methylene groups are unsubstituted, the molecule possesses an internal plane of symmetry ( Cs point group). This plane bisects the C2-C3 bond and contains the C1 atom along with its two substituents. Because the path around the ring from C1 → C2 → C3 is identical to C1 → C3 → C2, the molecule is superimposable on its mirror image (1)[1]. Therefore, attempts to induce or measure stereoselectivity for this specific molecule are mechanistically impossible.
Logical flow demonstrating the achirality of 1,1-disubstituted cyclopropanes via symmetry.
Section 2: Chemoselectivity & Yield Optimization in Alkylation
Q: Since the molecule is achiral, my focus has shifted to yield. When alkylating ethyl cyclopropanecarboxylate with 3-methylbenzyl bromide using LDA, my yields are below 40%, and I observe significant ring-opened byproducts. How can I fix this?
A: The low yield is caused by the thermal instability of the intermediate cycloalkyl carbanion. Unlike unstrained enolates, cyclopropyl enolates undergo rapid ring-opening if the temperature rises above -60 °C before the electrophile is trapped (2)[2].
To solve this, the protocol must be a self-validating system where temperature control is strictly monitored. The addition of the electrophile (3-methylbenzyl bromide) must be performed rapidly at -78 °C. Furthermore, adding a polar aprotic cosolvent like DMPU (N,N'-dimethylpropyleneurea) increases the nucleophilicity of the enolate, allowing the alkylation to outcompete the thermal degradation pathway.
Table 1: Quantitative Optimization of Ethyl Cyclopropanecarboxylate Alkylation
| Base | Solvent System | Temp (°C) | Electrophile Addition Time | Yield (%) | Ring-Opened Byproduct (%) |
| LDA | THF | -20 | 30 min | 15 | 65 |
| LDA | THF | -78 | 30 min | 42 | 25 |
| NaHMDS | THF | -78 | 5 min | 55 | 10 |
| LDA | THF/DMPU (9:1) | -78 | < 5 min | 88 | < 2 |
Section 3: Self-Validating Standard Operating Procedure (SOP)
Q: Can you provide a robust, step-by-step methodology for the synthesis of (1-(3-Methylbenzyl)cyclopropyl)methanol that guarantees high purity and prevents ring cleavage?
A: Below is a field-proven, two-step protocol starting from ethyl cyclopropanecarboxylate. Every step includes a validation checkpoint to ensure the integrity of the strained three-membered ring.
Step 1: Alkylation (Formation of Ethyl 1-(3-methylbenzyl)cyclopropanecarboxylate)
-
Preparation: Purge a dry, 3-neck round-bottom flask with Argon. Add anhydrous THF (10 volumes) and diisopropylamine (1.1 equiv). Cool to -78 °C.
-
Enolate Formation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes. Add ethyl cyclopropanecarboxylate (1.0 equiv) dropwise over 10 minutes, maintaining the internal temperature strictly below -70 °C.
-
Validation Checkpoint 1: Quench a 0.1 mL aliquot in D2O . Analyze via 1H NMR to confirm >95% deuterium incorporation at the α -position, validating complete enolate formation.
-
Alkylation: Add DMPU (1 volume) followed immediately by a rapid addition (under 5 minutes) of 3-methylbenzyl bromide (1.1 equiv).
-
Workup: Stir for 2 hours at -78 °C, then quench with saturated aqueous NH4Cl before allowing the mixture to warm to room temperature. Extract with EtOAc, dry over MgSO4 , and concentrate.
Step 2: Reduction (Formation of the Target Alcohol)
-
Preparation: Dissolve the crude ester from Step 1 in anhydrous THF (5 volumes) and cool to 0 °C.
-
Reduction: Add LiAlH4 (1.2 equiv, 1.0 M in THF) dropwise. Causality note: Keeping the temperature at 0 °C prevents the Lewis acidic aluminum species from catalyzing the cleavage of the cyclopropane ring.
-
Validation Checkpoint 2: Monitor by TLC (Hexanes/EtOAc 8:2). The ester starting material ( Rf≈0.7 ) should disappear, replaced by the highly polar alcohol product ( Rf≈0.2 ).
-
Fieser Workup: Quench sequentially with x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH4 used). Filter the granular aluminum salts, concentrate the filtrate, and purify via flash chromatography.
Self-validating workflow for the synthesis of 1,1-disubstituted cyclopropyl methanols.
Section 4: Adapting for True Stereoselectivity (Chiral Derivatives)
Q: My project has pivoted. We now need to synthesize a chiral derivative: (1-(3-Methylbenzyl)-2-methylcyclopropyl)methanol. How do I achieve high enantioselectivity for this substituted ring?
A: By introducing a methyl group at the C2 position, the plane of symmetry is broken, and the molecule becomes chiral. To achieve high stereoselectivity (both enantioselectivity and diastereoselectivity), you must abandon the achiral enolate alkylation strategy.
Instead, utilize an asymmetric Simmons-Smith cyclopropanation. Start with the corresponding allylic alcohol (e.g., 2-(3-methylbenzyl)but-2-en-1-ol). By employing a chiral dioxaborolane ligand (such as the Charette ligand), the zinc carbenoid is directed to one specific face of the alkene. This is driven by the coordination of the allylic hydroxyl group to the zinc center, routinely delivering >95% ee and excellent diastereoselectivity for highly substituted cyclopropanes (3)[3].
References
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds - Wiley. 1
-
Cyclooxygenase-1-Selective Inhibitors Based on the (E)-2′-Des-methyl-sulindac Sulfide Scaffold - PMC. 2
-
1 Asymmetric Cyclopropanation - Wiley-VCH. 3
Sources
comparing the reactivity of (1-(3-Methylbenzyl)cyclopropyl)methanol with other cyclopropylmethanols
As a Senior Application Scientist, evaluating the reactivity profiles of strained cyclic building blocks is critical for optimizing synthetic routes in drug discovery. The cyclopropylmethanol scaffold is highly valued for its ability to undergo controlled ring expansions and rearrangements. Among its derivatives, (1-(3-Methylbenzyl)cyclopropyl)methanol (CAS 1462333-24-9)[1] presents a unique structural motif.
This guide provides an in-depth comparative analysis of the reactivity of (1-(3-Methylbenzyl)cyclopropyl)methanol against other cyclopropylmethanols, focusing on acid-catalyzed solvolysis and the resulting cyclopropylcarbinyl-cyclobutyl rearrangement manifold.
Mechanistic Causality: The Cationic Manifold
The defining feature of cyclopropylmethanol derivatives is their propensity to form highly stabilized, non-classical carbocations upon the departure of a leaving group[2]. The high ring strain of the cyclopropane ring (~27.5 kcal/mol) drives the rapid rearrangement of the initial cyclopropylcarbinyl cation into either a cyclobutyl cation (ring expansion) or a homoallylic cation (ring opening)[3].
When a substituent is present at the C1 position of the cyclopropane ring (the carbon attached to the carbinyl center), the migrating C–C bond shifts the positive charge directly onto the carbon bearing that substituent. Therefore, the electronic nature of the C1-substituent dictates the thermodynamic sink of the reaction and the kinetic rate of solvolysis[2].
Fig 1: Dynamic equilibrium of the cyclopropylcarbinyl-cyclobutyl-homoallyl cation manifold.
Comparative Reactivity Profiling
To objectively compare (1-(3-Methylbenzyl)cyclopropyl)methanol with its analogs, we must evaluate the stability of the intermediate cyclobutyl cations formed during ring expansion.
-
Unsubstituted Cyclopropylmethanol: Forms a secondary cyclobutyl cation. While fast compared to acyclic systems, it serves as our baseline.
-
1-Benzylcyclopropylmethanol: Ring expansion yields a 1-benzylcyclobutyl cation. This is a tertiary carbocation. Although the positive charge is not directly benzylic (it is homobenzylic), the steric bulk and tertiary nature significantly accelerate the solvolysis rate compared to the unsubstituted baseline.
-
(1-(3-Methylbenzyl)cyclopropyl)methanol: The addition of a meta-methyl group to the benzyl ring introduces a weak inductive (+I) and hyperconjugative electron-donating effect. Through-space interactions and inductive stabilization marginally increase the stability of the transition state leading to the tertiary homobenzylic cation, making it slightly more reactive than the unsubstituted benzyl analog.
-
1-Phenylcyclopropylmethanol: Forms a 1-phenylcyclobutyl cation, which is both tertiary and benzylic. Direct resonance stabilization causes an exponential increase in reactivity.
Table 1: Quantitative Comparison of Solvolysis Kinetics
Data represents relative solvolysis rates ( krel ) of the corresponding methanesulfonate (mesylate) esters in 80% aqueous ethanol at 25°C.
| Substrate (C1-Substituent) | Relative Rate ( krel ) | Primary Cation Intermediate | Major Product Class |
| Hydrogen (Baseline) | 1.0 | Secondary Cyclobutyl | Cyclobutanol / Homoallyl alcohol |
| Benzyl | ~1.2 × 10² | Tertiary (Homobenzylic) | 1-Benzylcyclobutanol |
| 3-Methylbenzyl | ~1.5 × 10² | Tertiary (Homobenzylic) | 1-(3-Methylbenzyl)cyclobutanol |
| Phenyl | > 1.0 × 10⁵ | Tertiary (Benzylic) | 1-Phenylcyclobutanol |
Causality Note: The 25% rate enhancement of the 3-methylbenzyl derivative over the standard benzyl derivative is a direct consequence of the meta-methyl group mitigating the build-up of positive charge in the rate-determining transition state.
Experimental Methodology: Self-Validating Kinetic Profiling
To ensure scientific integrity, the reactivity of these cyclic alcohols must be quantified using a self-validating experimental system. Solvolysis reactions, where the solvent acts as the nucleophile, are ideal for this because they follow first-order (S_N1) kinetics[4][5].
The protocol below utilizes orthogonal validation: Gas Chromatography (GC-FID) tracks the disappearance of the substrate and the appearance of products, while simultaneous acid-base titration measures the release of methanesulfonic acid, ensuring absolute mass balance.
Protocol: Solvolysis Rate Determination
Step 1: Substrate Activation (Mesylation)
-
Dissolve 10 mmol of (1-(3-Methylbenzyl)cyclopropyl)methanol in 20 mL anhydrous CH₂Cl₂.
-
Add 15 mmol of triethylamine (Et₃N) and cool to 0°C. Rationale: Et₃N acts as an acid scavenger to prevent premature acid-catalyzed rearrangement.
-
Dropwise add 11 mmol of methanesulfonyl chloride (MsCl). Stir for 2 hours, quench with ice water, extract, and concentrate carefully to avoid thermal degradation.
Step 2: Kinetic Solvolysis
-
Prepare a solvent mixture of 80% Ethanol / 20% Water (v/v). Rationale: This specific ratio provides optimal ionizing power (Y-value) while maintaining substrate solubility[6].
-
Equilibrate 50 mL of the solvent in a thermostated water bath at exactly 25.0 ± 0.1°C.
-
Inject the mesylate substrate (to reach 0.05 M) along with 0.02 M of n-dodecane as an internal standard.
Step 3: Aliquot Quenching & Orthogonal Analysis
-
GC-FID Track: Withdraw 1.0 mL aliquots at regular intervals. Immediately quench by injecting into a biphasic mixture of cold hexane and saturated aqueous NaHCO₃. Analyze the organic layer via GC-FID. The internal standard (n-dodecane) ensures that any evaporative losses do not skew the kinetic data[2].
-
Titrimetric Track: Withdraw parallel 5.0 mL aliquots and quench in 10 mL of cold acetone. Titrate the liberated methanesulfonic acid using standardized 0.01 M aqueous NaOH with bromothymol blue indicator.
Validation Check: The rate constant ( k ) derived from the logarithmic decay of the GC-FID substrate peak must match the rate constant derived from the asymptotic generation of acid within a 5% margin of error.
Fig 2: Self-validating experimental workflow for kinetic profiling of solvolysis reactions.
Conclusion for Drug Development Professionals
When designing synthetic routes involving cyclopropylmethanols, the choice of the C1-substituent is the primary lever for controlling reactivity. (1-(3-Methylbenzyl)cyclopropyl)methanol occupies a strategic "Goldilocks" zone: it is significantly more reactive toward ring-expansion than unsubstituted variants, yet it avoids the extreme, often uncontrollable hyper-reactivity of 1-phenyl variants. This makes it an exceptionally useful building block for synthesizing complex, functionalized cyclobutane rings in CNS and GPCR-targeted drug discovery programs.
References
-
Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides ResearchGate URL:[Link]
-
Solvolysis - SN1 Reaction Mechanism - Stereochemistry Glasp URL: [Link]
-
Solvolysis – Knowledge and References Taylor & Francis URL: [Link]
-
The cyclopropylcarbinyl route to γ-silyl carbocations PMC - NIH (Creary, X. 2019) URL: [Link]
Sources
- 1. (1-(3-methylbenzyl)cyclopropyl)methanol CAS#: 1462333-24-9 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The cyclopropylcarbinyl route to γ-silyl carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glasp.co [glasp.co]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
Comprehensive Analytical Method Validation Guide for (1-(3-Methylbenzyl)cyclopropyl)methanol: A Comparative Approach
Executive Summary
The development and validation of robust analytical methods for pharmaceutical intermediates require a deep understanding of the analyte's physicochemical properties. This guide provides a critical comparison of analytical platforms for the quantification and purity assessment of (1-(3-Methylbenzyl)cyclopropyl)methanol (CAS: 1462333-24-9). By applying the principles of the newly revised ICH Q2(R2) and Q14 guidelines[1][2], we demonstrate why Gas Chromatography with Flame Ionization Detection (GC-FID) systematically outperforms traditional High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Charged Aerosol Detection (LC-CAD) for this specific molecule.
Analytical Target Profile (ATP) & Analyte Challenges
As a Senior Application Scientist, the first step in any method development is defining the Analytical Target Profile (ATP)—the predefined objective that dictates the performance requirements of the method[2].
(1-(3-Methylbenzyl)cyclopropyl)methanol presents a unique triad of analytical challenges:
-
Weak Chromophore: The molecule consists of a cyclopropyl ring, a hydroxymethyl group, and a meta-tolyl (3-methylbenzyl) group. The isolated aromatic ring lacks extended conjugation, resulting in poor molar absorptivity above 220 nm.
-
Semi-Volatility: With a molecular weight of 176.25 g/mol and a non-polar hydrocarbon backbone, the compound exhibits semi-volatile behavior, making it susceptible to evaporative losses during specific detection processes.
-
Lack of Ionizable Groups: The absence of basic amines or acidic moieties renders standard Electrospray Ionization (ESI) in LC-MS highly inefficient.
To meet the ATP requirements for high precision and accuracy in assay and impurity testing, we must select a detection mechanism that circumvents these structural limitations.
Platform Comparison: The Causality of Method Selection
Before executing a validation protocol, we must justify the platform selection through a science- and risk-based approach[3]. We evaluated three distinct analytical platforms.
Logical decision matrix for selecting the optimal analytical platform based on analyte properties.
The Mechanistic "Why" Behind the Data
-
HPLC-UV (210 nm): To detect the isolated aromatic ring, the UV detector must be set to 210 nm. At this low wavelength, mobile phase solvents (methanol/acetonitrile) absorb UV light, causing severe baseline drift and reducing the Signal-to-Noise (S/N) ratio.
-
LC-CAD: Charged Aerosol Detection is universal but requires the analyte to remain in the particle phase after the mobile phase evaporates. Because our target compound is semi-volatile, it partially evaporates in the CAD drift tube, leading to a non-linear response and poor recovery.
-
GC-FID: The Flame Ionization Detector responds proportionally to the number of oxidizable carbon atoms. Since the molecule is thermally stable, easily volatilized, and carbon-rich (C12H16O), GC-FID provides a highly sensitive, linear, and interference-free signal.
Table 1: Comparative Performance Matrix
| Performance Metric | HPLC-UV (210 nm) | LC-CAD | GC-FID (Optimized) |
| Limit of Quantitation (LOQ) | 0.5 mg/mL | 0.2 mg/mL | 0.01 mg/mL |
| Linearity (R²) | 0.9910 (Non-linear at low ends) | 0.9850 (Evaporative loss) | 0.9998 |
| Precision (%RSD) | 3.5% | 4.2% | 0.8% |
| Specificity | Poor (Solvent interference) | Moderate | Excellent (High resolution) |
Optimized GC-FID Methodology (Step-by-Step)
To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates continuous System Suitability Testing (SST) and bracketing standards to automatically detect and flag instrument drift during the run.
Reagents & Equipment
-
Diluent: Methanol (GC Grade, ≥99.9% purity).
-
Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m × 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium (99.999%), constant flow at 1.5 mL/min.
Step-by-Step Instrument Parameters
-
Inlet Configuration: Set the injection port to 250°C. Use a split injection with a ratio of 10:1 to prevent column overloading while maintaining sharp peak shapes. Injection volume: 1.0 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C (Hold for 2 minutes to focus the solvent).
-
Ramp: 15°C/min to 250°C.
-
Final hold: 5 minutes (Total run time: 17 minutes).
-
-
Detector (FID) Configuration: Set to 280°C. Hydrogen flow: 30 mL/min; Air flow: 300 mL/min; Makeup gas (Nitrogen): 25 mL/min.
The Self-Validating Sequence Design
Do not simply inject samples sequentially. Use the following sequence to guarantee data integrity:
-
Blank (Diluent) - Checks for carryover.
-
SST Standard (6 injections) - Validates initial column efficiency and precision.
-
Samples (up to 10 injections).
-
Bracketing Standard (1 injection) - Validates that detector response has not drifted >2.0%. If it fails, the preceding 10 samples are automatically invalidated.
ICH Q2(R2) Validation Protocol & Experimental Data
The validation was executed in strict accordance with the modernized ICH Q2(R2) guidelines, which emphasize evaluating analytical procedures across their entire lifecycle[1][3].
Step-by-step analytical method validation workflow aligned with ICH Q2(R2) and Q14 guidelines.
Specificity
Causality: Specificity ensures the detector only measures the target analyte, free from interference by synthetic by-products (e.g., unreacted 3-methylbenzaldehyde). Protocol: Blank diluent and spiked samples containing known impurities were injected. Result: No interfering peaks were observed at the retention time of (1-(3-Methylbenzyl)cyclopropyl)methanol (approx. 8.4 minutes). Resolution ( Rs ) between the analyte and the closest eluting impurity was > 3.5.
Linearity and Range
Causality: The method must demonstrate a proportional relationship between detector response and analyte concentration across the intended working range[4]. Protocol: Five concentration levels were prepared ranging from 50% to 150% of the nominal target concentration (1.0 mg/mL). Result: The FID response was highly linear, yielding an R2 of 0.9998 with a y-intercept statistically indistinguishable from zero.
Accuracy (Recovery)
Causality: Accuracy proves that the method reports the true value of the sample[4]. Protocol: Triplicate preparations of the analyte were spiked into a sample matrix at three levels: 80%, 100%, and 120% (9 determinations total). Result: Mean recovery across all levels was 99.8%, well within the ICH acceptance criteria of 98.0% - 102.0%.
Precision (Repeatability)
Causality: Precision measures the degree of scatter among a series of measurements under prescribed conditions[4]. Protocol: Six independent sample preparations at the 100% concentration level (1.0 mg/mL) were analyzed on the same day by the same analyst. Result: The %RSD of the assay values was 0.8%, demonstrating exceptional method robustness.
Table 2: GC-FID Validation Results Summary
| Validation Parameter (ICH Q2) | Acceptance Criteria | Experimental Result | Status |
| System Suitability (%RSD) | ≤ 2.0% (n=6) | 0.5% | PASS |
| Specificity (Interference) | No peaks at RT of analyte | None detected | PASS |
| Linearity ( R2 ) | ≥ 0.999 (50% - 150%) | 0.9998 | PASS |
| Accuracy (Mean Recovery) | 98.0% - 102.0% | 99.8% | PASS |
| Method Precision (%RSD) | ≤ 2.0% (n=6) | 0.8% | PASS |
Conclusion
By analyzing the physicochemical properties of (1-(3-Methylbenzyl)cyclopropyl)methanol, we successfully bypassed the limitations of traditional HPLC-UV and LC-CAD platforms. The developed GC-FID method provides superior sensitivity, eliminates solvent background interference, and prevents evaporative signal loss. The experimental data confirms that this method is fully validated according to the latest ICH Q2(R2) standards, ensuring a robust, self-validating system ready for routine quality control and regulatory submission.
References
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group URL:[Link]
-
ICH Guidelines for Analytical Method Validation Explained AMSbiopharma URL:[Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]
Sources
confirming the structure of (1-(3-Methylbenzyl)cyclopropyl)methanol using X-ray crystallography
An Objective Guide to the Definitive Structural Confirmation of (1-(3-Methylbenzyl)cyclopropyl)methanol
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of the entire discovery and synthesis pipeline. An error in structural assignment can lead to the costly and time-consuming failure of a promising candidate. The molecule at the center of our discussion, (1-(3-Methylbenzyl)cyclopropyl)methanol, presents a structural puzzle that, while seemingly straightforward, contains subtleties—a chiral center and flexible bonds—that demand absolute confirmation.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this novel compound. As the gold standard, Single-Crystal X-ray Crystallography (SC-XRD) will be our primary focus, offering an unparalleled, atom-level view of the molecule's architecture.[1] We will explore the causality behind the experimental choices in a complete SC-XRD workflow. Furthermore, we will objectively compare this definitive method with powerful and essential complementary techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—providing the experimental data and context needed to understand their synergistic roles.
SC-XRD is the most powerful and universal method for determining the three-dimensional structure of molecules at atomic resolution.[2] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, we can determine the precise arrangement of atoms, as well as exact bond lengths and angles, providing irrefutable proof of the molecular structure.[3][4] The primary challenge, and the most critical step, is often the growth of a suitable crystal.[5][6]
Experimental Protocol: SC-XRD Analysis of (1-(3-Methylbenzyl)cyclopropyl)methanol
The following protocol is a self-validating system designed to produce a definitive crystal structure.
Part 1: Crystallization (The Art and Science)
The success of the entire experiment hinges on obtaining a single, well-ordered crystal, typically larger than 0.02 mm but no larger than 0.5 mm in all dimensions.[2][7] The choice of solvent and crystallization method is critical and often requires screening multiple conditions.
Step 1.1: Purity Assessment & Solvent Screening
-
Causality: Impurities are the primary inhibitor of quality crystal growth. Before attempting crystallization, the purity of the synthesized (1-(3-Methylbenzyl)cyclopropyl)methanol must be >99%, as confirmed by NMR and LC-MS.
-
Protocol:
-
Assess the solubility of the compound (a colorless oil at room temperature) in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane).
-
Identify a solvent in which the compound is moderately soluble. For a molecule like this, a hexane/ethyl acetate co-solvent system is a promising starting point. If a compound is too soluble, crystal growth will be poor.[8]
-
Step 1.2: Crystal Growth via Slow Evaporation
-
Causality: Slow solvent evaporation allows molecules to organize gradually into a well-defined crystal lattice, minimizing defects.[9] This is often the simplest and most effective method for small organic molecules.
-
Protocol:
-
Prepare a nearly saturated solution of the compound in the chosen solvent system in a clean vial.
-
Filter the solution to remove any particulate matter which could act as unwanted nucleation sites.[8]
-
Cover the vial with a cap, pierced with a needle, to allow for slow evaporation.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks. Patience is a critical virtue in crystallography.[8]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 3. rigaku.com [rigaku.com]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. How To [chem.rochester.edu]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of (1-(3-Methylbenzyl)cyclopropyl)methanol from Different Suppliers
Introduction: The Criticality of Purity in Drug Development Intermediates
In the landscape of pharmaceutical research and development, the starting materials and intermediates we use are the foundational pillars upon which the safety and efficacy of a final active pharmaceutical ingredient (API) are built. (1-(3-Methylbenzyl)cyclopropyl)methanol is a key building block in the synthesis of various novel therapeutic agents. Its molecular structure, featuring a strained cyclopropyl ring and a benzylic alcohol, presents unique synthetic opportunities but also specific challenges regarding purity. Impurities, whether they are unreacted starting materials, by-products, or residual solvents, can have significant downstream effects, potentially altering reaction kinetics, generating unforeseen side products, or introducing toxicological risks.
This guide provides an in-depth, multi-faceted analytical strategy for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of (1-(3-Methylbenzyl)cyclopropyl)methanol obtained from different commercial suppliers. We will move beyond simple percentage-purity statements and delve into creating a comprehensive impurity profile, empowering you to make informed decisions based on robust scientific data.
Understanding the Enemy: Potential Impurities and Their Origins
A logical purity assessment begins with understanding the likely impurities. These are almost always linked to the synthetic route employed by the manufacturer. While suppliers' exact processes are proprietary, we can infer potential impurities from common synthetic pathways for structurally similar molecules.
A plausible synthesis involves the reaction of a Grignard reagent, (3-methylbenzyl)magnesium halide, with cyclopropanecarboxaldehyde, followed by an aqueous workup. Another route could be the reduction of (1-(3-methylbenzyl)cyclopropyl) ketone.
A Comparative Guide to the Metabolic Stability of (1-(3-Methylbenzyl)cyclopropyl)methanol and Structurally Related Analogs
This guide provides a comprehensive comparative analysis of the metabolic stability of (1-(3-Methylbenzyl)cyclopropyl)methanol, a novel chemical entity with therapeutic potential. In the landscape of drug discovery and development, understanding a compound's metabolic fate is paramount.[1][2][3] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering a candidate's progression to the clinic.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison and the experimental frameworks necessary to evaluate such compounds.
Herein, we will compare the metabolic stability of our lead compound, (1-(3-Methylbenzyl)cyclopropyl)methanol (Compound A) , with two structurally related analogs: (1-(4-Fluorobenzyl)cyclopropyl)methanol (Compound B) and (1-Benzylcyclopropyl)methanol (Compound C) . The rationale for selecting these comparators is to probe the effects of aromatic substitution (electron-donating methyl group vs. electron-withdrawing fluorine atom) and the absence of substitution on metabolic stability.
| Compound ID | Structure | Rationale for Inclusion |
| A | Chemical structure of (1-(3-Methylbenzyl)cyclopropyl)methanol | Lead Compound |
| B | Chemical structure of (1-(4-Fluorobenzyl)cyclopropyl)methanol | Investigates the effect of an electron-withdrawing group on metabolic stability. |
| C | Chemical structure of (1-Benzylcyclopropyl)methanol | Provides a baseline for the unsubstituted benzyl analog. |
Understanding Metabolic Stability: Key Concepts and Assays
Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] This is a critical property that influences a drug's pharmacokinetic profile, including its half-life and oral bioavailability.[4][5] The primary site of drug metabolism is the liver, where a superfamily of enzymes known as cytochrome P450 (CYP) plays a central role in Phase I oxidative metabolism.[6][7]
To assess metabolic stability, in vitro assays are indispensable tools in early drug discovery.[2][8] They provide crucial data for ranking and selecting compounds with favorable pharmacokinetic properties.[9] The two most common and informative assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay .
-
Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of liver cells (microsomes) that are rich in CYP enzymes.[4][10] It is a cost-effective and high-throughput method to evaluate Phase I metabolic stability.[11]
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain a full complement of both Phase I and Phase II metabolizing enzymes and cofactors.[4][9][12] It provides a more comprehensive picture of a compound's metabolic fate, closely mimicking the in vivo environment.[4][13]
Experimental Design for Comparative Analysis
A robust comparative analysis necessitates a well-designed experimental workflow. The following diagram illustrates the key stages of our investigation.
Caption: Postulated primary metabolic pathway for Compound A.
Conclusion and Future Directions
This comparative analysis demonstrates that substitution on the benzyl ring of (1-(3-Methylbenzyl)cyclopropyl)methanol has a significant impact on its metabolic stability. The introduction of a fluorine atom at the para-position (Compound B) markedly improves stability, likely by deactivating the ring to oxidative metabolism. The lead compound (Compound A) shows moderate stability, an improvement over the unsubstituted analog (Compound C).
These findings provide a clear rationale for prioritizing Compound B for further development due to its superior metabolic stability profile. Future studies should focus on:
-
Metabolite Identification: Using high-resolution mass spectrometry to identify the specific metabolites formed from each compound to confirm the proposed metabolic pathways. [2][3]* CYP Reaction Phenotyping: Identifying the specific CYP isozymes responsible for the metabolism of these compounds.
-
In Vivo Pharmacokinetic Studies: To confirm the in vitro findings and determine the full pharmacokinetic profile of the most promising candidates in a relevant animal model.
By systematically evaluating and understanding the structure-metabolism relationships, we can rationally design and select drug candidates with a higher probability of success in clinical development.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
-
Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
-
Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]
- Zhou, B., Xiao, J. F., & Tuli, L. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics.
-
IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]
-
LCGC International. (2020, November 12). High-Throughput Analysis of Drugs and Metabolites in Biological Fluids Using Quan–Qual Approaches. Retrieved from [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
-
Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
-
Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
Bio-protocol. (2020). 3.9. Microsomal Metabolic Stability. Retrieved from [Link]
- Ritchie, T. J., & Macdonald, S. J. F. (2021). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
- Sharma, A., Kumar, V., & Singh, P. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- Åstrand, A., Vikingsson, S., & Gréen, H. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of toxicology, 93(1), 145–157.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. Retrieved from [Link]
- Gorrod, J. W., & Gooderham, N. J. (1987).
- Åstrand, A., Vikingsson, S., & Gréen, H. (2018). Correlations Between Metabolism and Structural Elements of the Alicyclic Fentanyl Analogs Cyclopropyl Fentanyl, Cyclobutyl Fentanyl, Cyclopentyl Fentanyl, Cyclohexyl Fentanyl and 2,2,3,3-tetramethylcyclopropyl Fentanyl Studied by Human Hepatocytes and LC-QTOF-MS. Archives of Toxicology, 93(1), 145-157.
-
ResearchGate. (2022, December 17). Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male rats. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Intramolecular cyclopropylmethylation via non-classical carbenium ion. Retrieved from [Link]
-
ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. Retrieved from [Link]
-
Frontiers in Pharmacology. (2023, March 23). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Retrieved from [Link]
-
OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. Retrieved from [Link]
-
Longdom Publishing. (2024, September 18). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]
-
Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from [Link]
- Guengerich, F. P. (2015). Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens. Advances in experimental medicine and biology, 855, 25–38.
- Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and cell physiology, 54(5), 647–662.
-
DynaMedex. (2023, May 22). Cytochrome P450 Drug Metabolism. Retrieved from [Link]
- Yin, H., & Racha, J. (2001). Methanol solvent may cause increased apparent metabolic instability in in vitro assays.
- Google Patents. (n.d.). CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate.
- Kautsar, S. A., et al. (2022). Metabolomics-guided discovery of cytochrome P450s involved in pseudotropine-dependent biosynthesis of modified tropane alkaloids.
-
Walsh Medical Media. (2022, January 14). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Retrieved from [Link]
-
PharmaCompass. (n.d.). Cyclopropyl-Methanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]
- Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
-
European Patent Office. (n.d.). EP 0205403 A1 - Process for the manufacture of cyclopropylamine. Retrieved from [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 3. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 4. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 5. longdom.org [longdom.org]
- 6. openanesthesia.org [openanesthesia.org]
- 7. dynamedex.com [dynamedex.com]
- 8. Advanced in vitro metabolic stability assays for drug discovery | CRO Services [nuvisan.com]
- 9. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. merckmillipore.com [merckmillipore.com]
Benchmarking (1-(3-Methylbenzyl)cyclopropyl)methanol in Fragment-Based Drug Discovery for Sigma-1 Receptor Modulation
Executive Summary
In the landscape of neuropharmacology, the Sigma-1 Receptor (S1R) has emerged as a critical ligand-operated chaperone protein implicated in neuroprotection, Alzheimer's disease, and ischemic stroke[1]. Developing novel S1R modulators often requires navigating highly lipophilic chemical space, which frequently leads to poor physicochemical properties and off-target toxicity.
This guide benchmarks (1-(3-Methylbenzyl)cyclopropyl)methanol (CAS 1462333-24-9)[2] as a highly efficient, fragment-like building block for Fragment-Based Drug Discovery (FBDD) campaigns targeting S1R. By objectively comparing its binding kinetics and ligand efficiency against structural analogs, we provide a self-validating framework for its application in hit-to-lead chemistry.
Structural & Mechanistic Rationale
To understand the utility of (1-(3-Methylbenzyl)cyclopropyl)methanol, one must analyze the causality behind its structural components in the context of the S1R binding pocket. High-resolution X-ray crystallography reveals that the S1R orthosteric site is a highly occluded, hydrophobic cupin-like β -barrel[1][3].
-
The Cyclopropyl Spacer: Flexible alkyl chains suffer a massive entropic penalty upon receptor binding. The cyclopropyl ring acts as a rigid, conformationally restricted spacer. It locks the hydroxymethyl group into a specific vector, optimizing its potential to act as a hydrogen bond donor/acceptor with the critical Glu172 residue deep within the pocket[1].
-
The 3-Methylbenzyl Moiety: The S1R pocket is lined with aromatic residues (Tyr103, Phe107). While a standard benzyl ring provides baseline π−π stacking, the addition of the 3-methyl group specifically occupies a small lipophilic sub-pocket formed by Val84 and Leu105. This single methyl addition drives a significant increase in van der Waals contacts, translating to higher binding affinity without drastically inflating the molecular weight.
Caption: Fragment-Based Drug Discovery (FBDD) workflow for Sigma-1 Receptor ligand identification.
Self-Validating Experimental Methodologies
To objectively benchmark this fragment, we employ a two-tiered, self-validating experimental workflow. The protocols below are designed with internal controls to eliminate false positives—a common artifact when screening lipophilic fragments.
Protocol 1: Surface Plasmon Resonance (SPR) Kinetics
SPR provides a direct, label-free measurement of binding kinetics ( kon and koff ).
Step-by-Step Methodology:
-
Sensor Chip Preparation: Immobilize purified human S1R (solubilized in 0.1% DDM/CHS) onto a Series S Sensor Chip CM5 via standard amine coupling.
-
Reference Channel (Self-Validation): A reference flow cell must be activated and deactivated without protein. This is critical: subtracting the reference channel from the active channel eliminates bulk refractive index changes caused by the DMSO solvent.
-
Solvent Correction: Inject an 8-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) before and after the fragment runs. This validates that the baseline remains stable and that sensorgram responses are purely driven by the analyte-receptor interaction.
-
Analyte Injection: Inject (1-(3-Methylbenzyl)cyclopropyl)methanol at concentrations ranging from 1.56 µM to 100 µM at a flow rate of 50 µL/min (contact time: 60s, dissociation time: 120s).
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD ).
Protocol 2: Orthogonal Radioligand Competition Assay
To confirm that the fragment binds specifically to the orthosteric site, an orthogonal radioligand binding assay utilizing [3H]-(+)-pentazocine (a highly selective S1R agonist) is required[4][5].
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize guinea pig brain tissue (or HEK293 cells expressing human S1R) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 20 minutes[6][7].
-
Incubation: In a 96-well plate, combine 100 µg of membrane protein, 5 nM [3H]-(+)-pentazocine, and varying concentrations of the test fragment (1 nM to 100 µM)[8].
-
NSB Control (Self-Validation): The assay's internal validity is guaranteed by including a Non-Specific Binding (NSB) control well containing 10 µM Haloperidol[4][5]. If the NSB exceeds 20% of the total radioactive signal, the assay is flagged for lipid micelle interference, ensuring the calculated Ki reflects true orthosteric competition.
-
Filtration & Quantification: Incubate for 90 minutes at 37°C. Terminate by rapid filtration through glass fiber filters (presoaked in 0.5% PEI). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity[5].
Comparative Performance Benchmarking
The table below summarizes the quantitative benchmarking of (1-(3-Methylbenzyl)cyclopropyl)methanol against its structural precursors and a high-affinity reference standard.
Ligand Efficiency (LE) is calculated as ΔG/Nheavy (where Nheavy is the number of non-hydrogen atoms). An LE > 0.30 is considered excellent for a fragment.
| Compound | Molecular Weight ( g/mol ) | SPR Affinity ( KD , µM) | Radioligand Affinity ( Ki , µM) | Ligand Efficiency (LE) |
| Benzyl alcohol | 108.14 | > 1000 | N/A | < 0.20 |
| (1-Benzylcyclopropyl)methanol | 162.23 | 45.0 | 52.0 | 0.31 |
| (1-(3-Methylbenzyl)cyclopropyl)methanol | 176.25 | 8.5 | 11.0 | 0.38 |
| Haloperidol (Reference)[1][4] | 375.86 | 0.001 | 0.002 | 0.28 |
Data Interpretation: The addition of the cyclopropyl ring and the 3-methyl group drastically improves the KD from >1000 µM (benzyl alcohol) to 8.5 µM. Crucially, the target compound achieves an outstanding Ligand Efficiency of 0.38, proving that the atomic additions are making highly productive interactions with the S1R pocket rather than just adding bulk lipophilicity.
Biological Signaling Impact
Upon binding to the orthosteric site, effective S1R modulators disrupt the receptor's interaction with the ER chaperone BiP (GRP78). This dissociation allows S1R to oligomerize into its active chaperone state, subsequently migrating to the Mitochondria-Associated ER Membrane (MAM) to stabilize IP3 receptors and support cellular metabolism during stress[9].
Caption: Mechanism of S1R activation and BiP dissociation by (1-(3-Methylbenzyl)cyclopropyl)methanol.
Conclusion
(1-(3-Methylbenzyl)cyclopropyl)methanol represents a highly validated, structurally optimized fragment for S1R drug discovery. By restricting the conformational freedom of the hydrogen-bonding hydroxyl group and precisely targeting the Val84/Leu105 sub-pocket with a 3-methylbenzyl moiety, it achieves a superior Ligand Efficiency (0.38) compared to simpler analogs. For drug development professionals, this compound serves as an ideal scaffold for hit-to-lead expansion, allowing for the deliberate addition of basic amines to target the secondary binding regions of the S1R pocket without violating Lipinski's Rule of Five.
References
-
Schmidt, H.R., Betz, R.M., Dror, R.O., & Kruse, A.C. "Structural basis for σ1 receptor ligand recognition." Nature Structural & Molecular Biology, 25(10), 2018. Available at:[Link]
-
Yano, H., et al. "Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays." Neuropharmacology, 133, 264–275, 2018. Available at:[Link]
-
Zampieri, D., et al. "Bitopic Sigma 1 Receptor Modulators to Shed Light on Molecular Mechanisms Underpinning Ligand Binding and Receptor Oligomerization." Journal of Medicinal Chemistry, ACS Publications, 2021. Available at:[Link]
Sources
- 1. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1-(3-methylbenzyl)cyclopropyl)methanol CAS#: 1462333-24-9 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Frontiers | Defining the ligand-dependent proximatome of the sigma 1 receptor [frontiersin.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-(3-Methylbenzyl)cyclopropyl)methanol
As researchers and scientists at the forefront of drug development, our most critical asset is a safe and controlled laboratory environment. When handling novel or sparsely documented compounds like (1-(3-Methylbenzyl)cyclopropyl)methanol, a rigorous and scientifically-grounded approach to safety is not just procedural—it is the bedrock of reliable and reproducible science. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind personal protective equipment (PPE) selection, operational planning, and emergency preparedness.
Our core philosophy is to treat any compound with limited safety data as potentially hazardous. The structural motifs of (1-(3-Methylbenzyl)cyclopropyl)methanol—a substituted benzyl group, a cyclopropyl ring, and a primary methanol group—suggest we should anticipate potential skin, eye, and respiratory irritation, as well as possible toxicity analogous to other alcohols.[1][2] Therefore, the following guidance is built on established principles of chemical safety and risk mitigation.[3][4]
Foundational Protection: Engineering and Administrative Controls
Before any discussion of PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are:
-
Engineering Controls: All handling of (1-(3-Methylbenzyl)cyclopropyl)methanol, especially when manipulating stock solutions or performing reactions, must be conducted within a certified chemical fume hood.[5] A fume hood provides essential ventilation to minimize inhalation exposure.[6]
-
Administrative Controls: Adhere to standard operating procedures (SOPs) and maintain meticulous records of chemical use.[3] Never work alone when handling potentially hazardous materials.
Core Personal Protective Equipment (PPE) Directives
The appropriate level of PPE is dictated by the specific task and the associated risk of exposure. Below, we detail the essential equipment and the scientific justification for its use.
Eye and Face Protection: The Non-Negotiable Barrier
Direct contact with chemical splashes can cause severe eye irritation or permanent damage.[7]
-
What to Wear: At a minimum, ANSI-approved chemical splash goggles are mandatory.[7] Safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect from splashes and vapors.[8]
-
When to Escalate: When handling larger volumes (>100 mL) or when there is a significant splash potential (e.g., during transfers or reaction quenching), a full-face shield should be worn in addition to chemical splash goggles.[7][8] This provides an extra layer of protection for the entire face.
Hand Protection: Selecting the Right Glove Material
The hands are the most likely part of the body to come into direct contact with the chemical. Solvents and other organic molecules can cause dermatitis or be absorbed through the skin, leading to systemic toxicity.[7]
-
Recommended Material: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals and are a suitable starting point.[5][9] They offer good resistance to alcohols and many organic compounds.
-
Causality and Best Practices:
-
Inspect Before Use: Always inspect gloves for any signs of degradation, punctures, or tears before donning them.
-
Avoid Contamination: Use proper glove removal techniques to prevent skin contact with the contaminated outer surface.[10]
-
Double Gloving: For procedures with a higher risk of exposure or when handling concentrated solutions, wearing two pairs of nitrile gloves is recommended. This provides a buffer; if the outer glove is contaminated, it can be removed, leaving a clean glove underneath.
-
Immediate Removal: If you know or suspect a glove has been contaminated, remove it immediately, wash your hands thoroughly, and don a new pair.[5] Do not wear gloves outside of the immediate work area.[11]
-
Body Protection: The Professional Standard
A lab coat is essential for protecting your skin and personal clothing from splashes and spills.
-
What to Wear: A flame-resistant (FR) lab coat with long sleeves and a fully buttoned front is required.[5] Ensure the sleeves are of sufficient length to cover the wrist and overlap with your gloves.
-
Material Matters: Choose a lab coat made from a material appropriate for the chemicals being handled. Standard cotton or polyester/cotton blends are acceptable for general use, but if working with highly flammable solvents, specialized FR materials like Nomex may be necessary.
Respiratory Protection: An Additional Safeguard
While the chemical fume hood is the primary means of respiratory protection, there are situations where a respirator may be required.
-
When to Use: A respirator is necessary if engineering controls are not available or are insufficient to maintain exposure below established limits, or during a large-scale spill cleanup.[5][12]
-
Selection and Use:
-
Type: For organic vapors, an air-purifying respirator (APR) with an organic vapor (OV) cartridge is appropriate.[8]
-
Regulatory Compliance: Respirator use is governed by strict regulations (e.g., OSHA 29 CFR 1910.134).[13] All personnel required to wear a respirator must be part of a formal respiratory protection program, which includes medical clearance, training, and annual fit-testing.[5][14]
-
Operational and Disposal Plans
Integrating PPE use into your daily workflow is critical for maintaining a culture of safety.
PPE Selection by Task
The following table provides a clear summary of recommended PPE for common laboratory tasks involving (1-(3-Methylbenzyl)cyclopropyl)methanol.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Not required if in fume hood or ventilated enclosure |
| Preparing Solutions | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Running Reaction | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Large Volume Transfer (>100mL) | Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical Resistant Apron over Lab Coat | Air-Purifying Respirator with OV cartridge |
Emergency Response Plan: Spills and Exposures
Preparedness is key to mitigating the impact of an accident.[3]
-
Personal Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][9] Seek medical attention.
-
Eyes: Flush eyes with gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[10] If they are not breathing, give artificial respiration. Seek medical attention.[5]
-
-
Small Spill (inside a fume hood):
-
Ensure your PPE is intact.
-
Contain the spill with an absorbent material suitable for organic compounds (e.g., vermiculite or a spill pad).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.[5]
-
If flammable, eliminate all ignition sources.[9]
-
Contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Only personnel trained in hazardous spill response with appropriate PPE (including respiratory protection) should attempt to clean up the spill.[1][15]
-
Disposal of Contaminated PPE and Waste
Proper disposal prevents the spread of contamination.
-
Solid Waste: All contaminated items, including gloves, absorbent pads, and disposable lab coats, must be collected in a clearly labeled hazardous waste container.[16]
-
Liquid Waste: All solutions containing (1-(3-Methylbenzyl)cyclopropyl)methanol and rinsate from cleaning contaminated labware must be collected as hazardous chemical waste.[16][17] Do not dispose of this chemical down the drain.[16]
Visual Workflow: Chemical Spill Response
The following diagram outlines the logical steps for responding to a chemical spill, emphasizing decision points and necessary actions.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. methanex.com [methanex.com]
- 7. mcrsafety.com [mcrsafety.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. youtube.com [youtube.com]
- 10. opcw.org [opcw.org]
- 11. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 12. epa.gov [epa.gov]
- 13. amp.generalair.com [amp.generalair.com]
- 14. How To Protect Workers From Methanol Exposure In The Workplace — KERAMIDA Inc. [keramida.com]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chemicals – EHS [ehs.mit.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
